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  • Product: 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine
  • CAS: 107128-47-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Significance In modern drug discovery, the selection and characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Significance

In modern drug discovery, the selection and characterization of heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2) is a highly specialized intermediate frequently utilized in the synthesis of advanced small-molecule inhibitors[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron distribution and intermolecular forces. The fusion of a highly electron-deficient 1,2,4-triazine core with a lipophilic, metabolically stable 4-fluorophenyl substituent creates a unique physicochemical landscape. Understanding these properties is critical for optimizing downstream synthetic workflows, chromatographic isolation, and formulation strategies.

Quantitative Physicochemical Data

To establish a baseline for experimental design, the fundamental physicochemical parameters of CAS 107128-47-2 have been synthesized below. Where empirical data is limited by the compound's specialized nature, validated computational chemical informatics (QSAR) principles have been applied.

PropertyValue (Empirical / Computed)Mechanistic Driver
Molecular Formula C9H7FN4-
Molecular Weight 190.18 g/mol -
Hydrogen Bond Donors 1Exocyclic -NH2 group at Position 3
Hydrogen Bond Acceptors 4Triazine N1, N2, N4; Aryl Fluorine atom
Topological Polar Surface Area ~64.7 ŲTriazine nitrogen lone pairs + amine
Predicted LogP 1.4 - 1.8Lipophilic fluorophenyl offset by polar triazine
Predicted pKa (Amine) 2.5 - 3.5Strong electron withdrawal by 1,2,4-triazine core
Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AReactive electrophilic potential[2]

Mechanistic Insights into Physical Properties

Electronic Distribution and pKa Causality

A common pitfall in assay development is assuming the exocyclic 3-amino group behaves like a standard aniline (pKa ~4.6). It does not. The 1,2,4-triazine ring is one of the most electron-deficient aromatic heterocycles known. The three endocyclic nitrogen atoms exert a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. This delocalizes the lone pair of the exocyclic amine into the triazine ring, drastically reducing its basicity. Consequently, this compound remains largely un-ionized at physiological pH (7.4), a critical insight indicating that pH adjustment will not significantly enhance its aqueous solubility during formulation.

Solid-State Interactions and Thermal Behavior

The physical state of CAS 107128-47-2 is a crystalline solid. The planarity of the 1,2,4-triazine system and the adjacent fluorophenyl ring facilitates tight crystal lattice packing via intermolecular π−π stacking. Furthermore, the exocyclic amine acts as a potent hydrogen bond donor, interacting with the N2 or N4 atoms of adjacent molecules. This robust crystal lattice translates to a relatively high melting point (analogous triazines melt >150°C) and creates a high thermodynamic barrier to dissolution in aqueous media.

Solvation Dynamics

The compound exhibits poor aqueous solubility but moderate-to-high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., ethyl acetate). The hydrophobic 4-fluorophenyl group dominates the hydration penalty, while the polar surface area (64.7 Ų) is insufficient to overcome the crystal lattice energy in pure water.

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the characterization of CAS 107128-47-2.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To empirically determine equilibrium solubility across a physiological pH gradient, overcoming kinetic dissolution barriers.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add 5 mg of CAS 107128-47-2 to 1.0 mL of each buffer in sealed amber glass vials (to prevent potential photodegradation of the heterocycle).

  • Equilibration: Incubate vials in an orbital shaker at 37.0 ± 0.5 °C at 200 RPM for 48 hours.

    • Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming the kinetic dissolution barrier imposed by the robust π−π stacked crystal lattice.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Critical Step: Discard the first 200 µL of filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificial deflation of the quantified concentration.

  • Quantification: Analyze the filtrate via HPLC-UV against a pre-established calibration curve.

Protocol 2: Chromatographic Purity Assessment

Purpose: To verify the absence of synthetic impurities (e.g., unreacted fluorophenyl precursors or regioisomers).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • Column Selection: Utilize a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to leverage lipophilic interactions with the fluorophenyl group.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: While the amine is a weak base, formic acid standardizes the ionization state of residual silanols on the stationary phase, strictly preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Detection: Monitor at 254 nm and 280 nm, utilizing the extended UV conjugation of the fluorophenyl-triazine system.

Hazard and Handling Profile

According to regulatory notifications, CAS 107128-47-2 is classified under GHS as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled), Skin Irrit. 2 , and Eye Irrit. 2A [2]. The electrophilic nature of the triazine ring necessitates the use of appropriate PPE (nitrile gloves, safety goggles) and handling within a certified fume hood to prevent mucosal irritation or systemic absorption[2].

Physicochemical Profiling Workflow

G Compound CAS 107128-47-2 Core Scaffold Electronic Electronic Profiling (pKa, TPSA) Compound->Electronic Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Solubility Solubility Assay (Shake-Flask) Compound->Solubility Chrom Chromatography (HPLC-UV/MS) Compound->Chrom Data Validated Physicochemical Profile Electronic->Data Thermal->Data Solubility->Data Chrom->Data

Fig 1: Standardized physicochemical profiling workflow for CAS 107128-47-2 characterization.

References

  • NextSDS. "5-(4-fluorophenyl)-1,2,4-triazin-3-amine - Chemical Substance Information". NextSDS Database. URL:[Link]

  • Wuhan Shuangjin Fine Chemical Co., Ltd. "Small Molecule Inhibitors". sjjhg.com. URL: [Link]

Sources

Exploratory

Toxicity and safety data for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

An In-depth Technical Guide on the Toxicity and Safety of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Authored by a Senior Application Scientist Disclaimer: This document is intended for informational purposes for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Toxicity and Safety of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Authored by a Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Introduction: The Scientific Context of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic organic compound belonging to the 1,2,4-triazine class. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. Derivatives of 1,2,4-triazine have been investigated for their potential as antimicrobial, anticancer, and anti-HIV agents, as well as inhibitors of enzymes like cyclin-dependent kinases (CDKs)[1][2][3]. The introduction of a fluorophenyl group at the 5-position can significantly modulate the compound's physicochemical properties and its interaction with biological targets. As with any novel chemical entity with therapeutic potential, a thorough understanding of its toxicity and safety profile is paramount for guiding further research and development.

This guide provides a consolidated overview of the known safety data for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, and outlines standardized methodologies for its comprehensive toxicological evaluation.

Known Hazard Profile

Based on available safety data sheets, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is classified as a hazardous substance. The primary hazards identified are summarized in the table below.

Hazard ClassificationCategoryHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[4]
Skin IrritationSkin Irrit. 2H315: Causes skin irritation.[4]
Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336: May cause drowsiness or dizziness.[4]

These classifications indicate that the compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and used in a well-ventilated area or a chemical fume hood[5].

General Toxicological Considerations for 1,2,4-Triazine Derivatives

While specific, in-depth toxicological studies on 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine are not extensively published in peer-reviewed literature, the broader class of triazine compounds has undergone significant investigation, particularly in the context of herbicides. It is important to note that the toxicological properties of triazine derivatives can vary widely based on their substitution patterns.

Some triazine herbicides have been associated with endocrine-disrupting effects and potential carcinogenicity, often linked to disruption of the hypothalamic-pituitary-gonadal (HPG) axis in animal models[6]. However, other studies on different triazine structures have shown no evidence of genotoxicity or carcinogenicity[7][8]. This highlights the necessity of evaluating each derivative, such as 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, on a case-by-case basis.

Recommended Methodologies for a Comprehensive Toxicological Assessment

To address the current data gaps for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, a structured toxicological evaluation is necessary. The following sections describe standardized, field-proven protocols for key toxicity endpoints. The experimental designs are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Acute Oral Toxicity Assessment (OECD TG 423)

Rationale: This study provides a preliminary estimation of the substance's acute toxicity (the LD50) and helps to identify the clinical signs of toxicity. The Fixed Dose Procedure is a method that uses a small number of animals and aims to identify a dose that causes signs of toxicity but no mortality.

Experimental Protocol:

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dosing:

    • A starting dose of 300 mg/kg body weight is administered to a single animal by oral gavage.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first animal determines the dose for the next animal (either a lower or higher fixed dose, e.g., 5, 50, 300, or 2000 mg/kg).

    • This sequential dosing continues until a clear outcome is observed, allowing for classification of the substance into a GHS toxicity category.

  • Observations:

    • Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and daily thereafter for 14 days.

    • Body weights are recorded weekly.

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Workflow Diagram:

Acute_Oral_Toxicity_Workflow Acute Oral Toxicity (OECD 423) Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis acclimatization Acclimatize Rats (>=5 days) select_animal Select Healthy Young Adult Female Rat acclimatization->select_animal dose_300 Dose 1st Animal (300 mg/kg) select_animal->dose_300 observe_14d Observe for 14 Days (Clinical Signs, Mortality) dose_300->observe_14d outcome Evaluate Outcome observe_14d->outcome next_dose Determine Next Dose (e.g., 2000 or 50 mg/kg) outcome->next_dose If needed necropsy Gross Necropsy outcome->necropsy Study End dose_next Dose Next Animal next_dose->dose_next dose_next->observe_14d classify Classify Substance (GHS Category) necropsy->classify

Caption: Workflow for Acute Oral Toxicity Assessment.

Genotoxicity Assessment

A battery of in vitro and in vivo tests is required to assess the genotoxic potential of a substance.

Rationale: This in vitro assay is used to detect gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize a specific amino acid. The test identifies substances that can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

Experimental Protocol:

  • Test Strains: A minimum of five strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9-mix, typically from induced rat liver) to mimic mammalian metabolism.

  • Procedure:

    • The test compound, bacterial culture, and S9-mix (if required) are combined in a test tube.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response for at least one of the test strains.

Workflow Diagram:

Ames_Test_Workflow Ames Test Workflow cluster_main Main Assay cluster_no_s9 Without Metabolic Activation start Start mix Mix: Test Compound + Bacteria + S9-mix start->mix mix_no_s9 Mix: Test Compound + Bacteria start->mix_no_s9 plate Plate on Minimal Agar mix->plate incubate Incubate (48-72h, 37°C) plate->incubate count Count Revertant Colonies incubate->count compare Compare Test vs. Control count->compare plate_no_s9 Plate on Minimal Agar mix_no_s9->plate_no_s9 incubate_no_s9 Incubate (48-72h, 37°C) plate_no_s9->incubate_no_s9 count_no_s9 Count Revertant Colonies incubate_no_s9->count_no_s9 count_no_s9->compare result Determine Mutagenicity compare->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Rationale: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. It serves as a screen for clastogenic potential.

Experimental Protocol:

  • Cell Lines: Use of a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes).

  • Treatment: Cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without S9 metabolic activation.

  • Harvest and Staining: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared and stained (e.g., with Giemsa).

  • Analysis: At least 200 metaphases per concentration and control are analyzed microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Evaluation: The frequency of aberrant cells is compared between treated and solvent control cultures. A substance is considered positive if it produces a concentration-related increase in the number of cells with structural aberrations.

Repeated Dose Toxicity Study (OECD TG 407)

Rationale: A 28-day repeated dose study in rodents provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time. It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol:

  • Animal Model: Rats (e.g., Sprague-Dawley strain), with at least 5 males and 5 females per group.

  • Dose Groups: At least three dose levels and a concurrent control group. Doses are selected based on the results of the acute toxicity study.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • In-life Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Detailed clinical examination at least once before the first exposure and once a week thereafter.

  • End-of-Study Procedures:

    • Hematology and Clinical Biochemistry: Blood samples are collected for analysis of hematological and clinical chemistry parameters.

    • Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are collected, weighed, and preserved for histopathological examination.

Conclusion

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a compound of interest with a known hazard profile indicating acute toxicity and irritant properties. While specific, comprehensive toxicological data is limited in the public domain, a robust framework for its evaluation exists through standardized testing protocols. The methodologies outlined in this guide provide a scientifically sound basis for generating the necessary safety data to support the continued investigation of this and similar molecules in drug discovery and development. A thorough, stepwise toxicological assessment is crucial for ensuring the safety of researchers and for the responsible advancement of new chemical entities.

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Foundational

Structural Analysis and Pharmacological Optimization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Derivatives

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals The 1,2,4-triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

The 1,2,4-triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of central nervous system (CNS) agents and oncology therapeutics. Specifically, 5-(4-fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2)[1] represents a highly optimized building block. Its unique electronic distribution and asymmetrical nitrogen placement allow for deep penetration into target protein binding pockets, making it superior to its 1,3,5-triazine counterparts in specific structure-based drug design (SBDD) applications[2].

This technical guide provides an in-depth analysis of the structural properties, synthetic methodologies, and pharmacological applications of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivatives, focusing primarily on their roles as Adenosine A2A receptor antagonists and Pyruvate Dehydrogenase Kinase (PDK) inhibitors.

Structural and Electronic Rationale

The selection of the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine core is driven by specific physicochemical and steric requirements:

  • The 1,2,4-Triazine Core: The asymmetrical arrangement of the nitrogen atoms creates a highly electron-deficient aromatic system. The N2 and N4 atoms act as critical hydrogen-bond acceptors, while the 3-amino group serves as a potent hydrogen-bond donor. This push-pull electronic configuration is vital for mimicking the adenine ring of endogenous substrates like adenosine or ATP[2].

  • The 4-Fluorophenyl Substitution: The introduction of a fluorine atom at the para position of the C5 phenyl ring serves a dual purpose. First, fluorine's high electronegativity combined with its small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) alters the local dipole moment without introducing steric bulk. Second, the strong C-F bond is highly resistant to cytochrome P450-mediated oxidation, significantly improving the metabolic half-life and oral bioavailability of the resulting derivatives[2].

Binding Mode in the Adenosine A2A Receptor

In the context of Parkinson's disease, 1,2,4-triazine derivatives act as potent antagonists of the Adenosine A2A receptor. Crystallographic data reveals that these molecules bind deeply inside the orthosteric cavity. The 5-aryl group (e.g., the 4-fluorophenyl moiety) accesses the deep hydrophobic region normally occupied by the ribose group of the natural ligand, adenosine. This deep-pocket binding is the primary driver of the high ligand efficiency and selectivity observed in this class[2].

A2A_Signaling Ligand 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine A2AR Adenosine A2A Receptor (Orthosteric Pocket) Ligand->A2AR Competitive Antagonism (Deep Pocket Binding) Gs Gs Protein Complex A2AR->Gs Inhibition of Activation AC Adenylyl Cyclase Gs->AC Decreased Stimulation cAMP cAMP Accumulation AC->cAMP Reduced Levels D2R Dopamine D2 Receptor (Enhanced Function) cAMP->D2R Relief of D2 Inhibition

Fig 1. Mechanistic pathway of A2A receptor antagonism by 1,2,4-triazine derivatives.

Experimental Methodology: Regioselective Functionalization

To generate highly potent 5,6-diaryl-1,2,4-triazin-3-amines, the core 5-(4-fluorophenyl)-1,2,4-triazin-3-amine must undergo regioselective bromination at the C6 position, followed by a Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Causality Check: Direct bromination of electron-deficient triazines is notoriously difficult. The reaction must be performed at sub-zero temperatures to prevent ring degradation and ensure strict regioselectivity at the C6 position[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(4-fluorophenyl)-1,2,4-triazin-3-amine (8.70 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel strictly to -25 °C using a dry ice/ethylene glycol bath. Critical: Temperatures above -15 °C will lead to non-specific bromination and decomposition.

  • Electrophilic Addition: Prepare a solution of N-bromosuccinimide (NBS) (26.6 mmol, ~3 equivalents) in DMF (10 mL). Add this dropwise to the cooled triazine solution over 30 minutes.

  • Reaction Monitoring: Stir the mixture overnight, allowing it to slowly reach room temperature. Monitor completion via TLC or LCMS.

  • Workup: Quench the reaction with ice water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation: Purify via flash chromatography. The product must yield an LCMS peak at m/z 269/271[M+H]+, confirming the mono-brominated species[3].

Protocol: Suzuki-Miyaura Cross-Coupling

The resulting 6-bromo intermediate serves as the electrophile for palladium-catalyzed cross-coupling with various boronic acids (e.g., 3-chlorophenylboronic acid) to yield the final 5,6-diaryl derivatives[3].

Synthetic_Workflow SM 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine Bromination Bromination NBS, DMF, -25°C SM->Bromination Electrophilic Substitution Intermediate 6-Bromo-5-(4-fluorophenyl)- 1,2,4-triazin-3-amine Bromination->Intermediate Regioselective Coupling Suzuki Coupling Pd(PPh3)4, Boronic Acid Intermediate->Coupling Cross-Coupling Product 5,6-Diaryl-1,2,4- triazin-3-amine Coupling->Product Diversification

Fig 2. Regioselective synthesis and functionalization of 5,6-diaryl-1,2,4-triazin-3-amines.

Quantitative Pharmacological Data

The structural optimization of the 1,2,4-triazine core yields compounds with exceptional pharmacokinetic (PK) profiles and target affinities.

CNS Penetration and Pharmacokinetics (A2A Antagonism)

For CNS indications like Parkinson's disease, the drug must cross the blood-brain barrier (BBB). The lipophilicity provided by the fluorophenyl and subsequent aryl substitutions ensures excellent brain penetrance.

Table 1: Pharmacokinetic Profile of an Optimized 1,2,4-Triazine Derivative (Rat Model) [2]

ParameterValueCausality / Implication
Plasma Clearance 42 mL/min/kgModerate clearance ensures sustained therapeutic levels without rapid depletion.
Volume of Distribution (Vd) 4.6 L/kgHigh Vd indicates excellent tissue distribution, crucial for reaching basal ganglia.
Oral Bioavailability (Fpo) 100%The fluorine substitution protects against first-pass hepatic metabolism.
Terminal Half-life (t1/2) 1.2 hAllows for rapid onset and clearance, minimizing long-term accumulation.
Brain:Plasma Ratio (0.5 h) 3.2Confirms highly efficient BBB penetration, validating the scaffold for CNS targeting.
Oncology Applications: PDK Inhibition

Beyond CNS applications, 3-amino-1,2,4-triazine derivatives have recently been identified as potent inhibitors of Pyruvate Dehydrogenase Kinases (PDKs). Inhibition of PDK1 and PDK4 shifts cellular metabolism from glycolysis to oxidative phosphorylation, inducing cytotoxic effects in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cells[4].

Table 2: In Vitro Enzymatic Inhibition of PDK Isoforms by Triazine Derivatives [4]

Target IsoformInhibitory ActivityClinical Relevance
PDK1 IC50: 0.04 – 0.33 µMHighly potent; primary driver of metabolic reprogramming in PDAC.
PDK4 Complete suppression at 1.5 µMPrevents compensatory metabolic escape mechanisms in tumor cells.
PDK2 Barely effective at 1.5 µMIsoform selectivity reduces off-target systemic metabolic toxicity.

Conclusion

The 5-(4-fluorophenyl)-1,2,4-triazin-3-amine scaffold is a highly versatile and ligand-efficient pharmacophore. Its unique hydrogen-bonding network and the metabolic stability imparted by the fluorophenyl group allow it to be tailored for deep-pocket binding in GPCRs (like the A2A receptor) or kinase ATP-binding sites (like PDK1). By adhering to strict regioselective synthetic protocols, researchers can leverage this core to develop highly bioavailable, target-specific therapeutics for both neurodegenerative diseases and aggressive malignancies.

References

  • nextsds.com - 5-(4-fluorophenyl)
  • MDPI (Marine Drugs)
  • Journal of Medicinal Chemistry (ACS)
  • Semantic Scholar (Supporting Information) - Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design (Experimental Protocols)

Sources

Exploratory

Receptor Binding Affinity of the 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Scaffold: Structural Mechanisms and A2AR Antagonism

Molecular Rationale: The Triazine Scaffold in Immuno-Oncology The compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine represents a highly privileged chemical pharmacophore in modern structure-based drug design. It serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale: The Triazine Scaffold in Immuno-Oncology

The compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine represents a highly privileged chemical pharmacophore in modern structure-based drug design. It serves as the critical core scaffold for a class of potent, orally bioavailable Adenosine A2A Receptor (A2AR) antagonists, most notably the clinical-stage immunotherapy candidate AZD4635 (Imaradenant)[1].

In the hypoxic and immunosuppressive tumor microenvironment (TME), extracellular adenosine accumulates to micromolar concentrations. This adenosine binds to the Gs-coupled A2A receptor on infiltrating CD8+ T-cells and Natural Killer (NK) cells, triggering an intracellular cAMP cascade that paralyzes anti-tumor immune responses[2].

The structural logic behind selecting the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine scaffold to combat this is rooted in precise biomimicry and thermodynamic optimization:

  • The 1,2,4-triazin-3-amine core acts as a rigid bioisostere for the purine ring of endogenous adenosine. The exocyclic amine mimics the N6 amine of adenine, anchoring the molecule within the orthosteric binding site without triggering the conformational shifts required for G-protein coupling.

  • The 4-fluorophenyl group introduces a critical hydrophobic vector. The highly electronegative, poorly polarizable fluorine atom maximizes enthalpic gains through optimized van der Waals interactions while simultaneously protecting the phenyl ring from rapid cytochrome P450-mediated metabolic oxidation[3].

A2AR_Pathway A Adenosine (Tumor Microenvironment) B A2A Receptor (GPCR) A->B Agonist Binding C Gs Protein Activation B->C D Adenylyl Cyclase (AC) C->D E cAMP Accumulation D->E F PKA Activation E->F G Immunosuppression (T-cell/NK-cell inhibition) F->G H 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine Scaffold H->B Competitive Antagonism (Blocks Activation)

Adenosine A2A receptor signaling pathway and competitive blockade by triazine-based antagonists.

Structural Biology: Atomic-Level Binding Pocket Interactions

To understand the receptor binding affinity of this scaffold, we must examine its interactions at the atomic level. High-resolution X-ray crystallographic data of the human A2AR complexed with the optimized triazine derivative AZD4635 (PDB ID: 6GT3) reveals that the scaffold physically locks the receptor in an inactive (R) conformational state[4].

The binding affinity is driven by three primary interaction vectors within the orthosteric pocket:

  • Critical Hydrogen Bonding (The Anchor): The exocyclic amine at the 3-position of the triazine core forms a high-energy hydrogen bond with the side chain of Asn253 (N6.55) deep within the transmembrane bundle[5]. This specific interaction is the universal anchor for all high-affinity A2AR antagonists; mutating Asn253 results in a total loss of binding affinity.

  • π−π Stacking (The Lid): The electron-deficient 1,2,4-triazine ring engages in parallel π−π stacking with Phe168 , a residue located on extracellular loop 2 (ECL2). ECL2 acts as a dynamic "lid" over the binding pocket. By stabilizing ECL2 in an open, rigid conformation, the scaffold prevents the inward movement of transmembrane helices required for receptor activation[6].

  • Hydrophobic Packing (The Selectivity Driver): The 4-fluorophenyl group extends into a deep, hydrophobic sub-pocket, making extensive van der Waals contacts with Met270 (M7.35) and Leu249 (L6.51) . This specific sub-pocket is structurally divergent across adenosine receptor subtypes, making the 4-fluorophenyl vector the primary driver of the scaffold's high selectivity for A2AR over A1R or A3R[3].

Quantitative Binding Affinity and Selectivity Profile

The translation of these structural interactions into thermodynamic binding affinity is profound. When the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine scaffold is functionalized (e.g., via Suzuki coupling at the 6-position to yield AZD4635), it exhibits low-nanomolar affinity for the human A2A receptor, with exceptional selectivity over other adenosine receptor subtypes[2].

Table 1: Receptor Binding Affinity Profile of the Triazine Scaffold (AZD4635)
Receptor SubtypeBinding Affinity ( Ki​ , nM)Selectivity Ratio (vs. A2AR)Primary Biological Consequence of Target
A2AR (Target) 1.7 1x T-cell and NK-cell immunosuppression in the TME
A2BR 6437-foldMacrophage and fibroblast regulation
A1R 16094-foldCardiac conduction and neuroprotection
A3R > 10,000> 5,882-foldMast cell degranulation

Data synthesized from radioligand competition binding assays using recombinant human receptors[1][2].

Experimental Methodologies: Validating Receptor Binding

As a Senior Application Scientist, I emphasize that binding affinity data is only as reliable as the assay architecture generating it. To validate the affinity of compounds containing the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine scaffold, we utilize a self-validating, two-tiered approach: a thermodynamic radioligand binding assay followed by a functional cAMP accumulation assay.

Protocol 1: Thermodynamic Radioligand Competition Binding Assay

Causality Check: We deliberately utilize [3H] -ZM241385 (a known high-affinity antagonist) rather than an agonist radioligand. Because our triazine scaffold is an antagonist, it preferentially binds to the inactive state of the GPCR. Competing against an antagonist radioligand eliminates the confounding variable of G-protein coupling required for high-affinity agonist binding, providing a true thermodynamic Ki​ for the inactive state. Furthermore, Chinese Hamster Ovary (CHO) cells are used because wild-type CHO cells lack endogenous adenosine receptors, ensuring zero background interference.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human A2AR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well microplate, combine 50 µg of membrane protein, a constant concentration of [3H] -ZM241385 (typically 1-2 nM, near its Kd​ ), and varying concentrations of the test compound (ranging from 10 pM to 10 µM).

  • Equilibration: Incubate the mixture at 25°C for exactly 90 minutes. Rationale: 90 minutes ensures the system reaches true thermodynamic equilibrium, a strict mathematical requirement for applying the law of mass action.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Workflow N1 1. Cell Membrane Preparation (CHO-hA2AR cells) N2 2. Radioligand Incubation ([³H]-ZM241385 + Test Compound) N1->N2 N3 3. Equilibrium Binding (90 mins at 25°C) N2->N3 N4 4. Rapid Filtration (GF/B Glass Fiber Filters + PEI) N3->N4 N5 5. Liquid Scintillation Counting (Measure Bound Radioactivity) N4->N5 N6 6. Data Analysis (Cheng-Prusoff Equation for Ki) N5->N6

Step-by-step workflow for the radioligand competition binding assay to determine Ki.

Protocol 2: Functional cAMP Accumulation Assay

Causality Check: Binding affinity ( Ki​ ) alone does not confirm functional antagonism. Because A2AR is a Gs-coupled GPCR, its activation stimulates adenylyl cyclase, producing cAMP. We must prove that the triazine scaffold actively blocks adenosine-induced cAMP production in a live-cell environment.

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-hA2AR cells in 384-well plates (5,000 cells/well) in assay buffer containing 500 µM IBMX. Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the enzymatic degradation of cAMP, allowing us to measure the total accumulated levels accurately.

  • Pre-incubation: Pre-incubate cells with the test compound for 30 minutes to allow receptor occupancy.

  • Stimulation: Stimulate the cells with an EC80​ concentration of adenosine or NECA (a stable adenosine analog) for 30 minutes.

  • Quantification: Lyse the cells and quantify intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Calculate the IC50​ for the functional reversal of cAMP production.

References

  • Borodovsky, A., et al. "Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity." Journal for ImmunoTherapy of Cancer, 2020. URL:[Link]

  • Protein Data Bank (PDB). "Crystal Structure of the A2A-StaR2-bRIL562 in complex with AZD4635 at 2.0A resolution." RCSB PDB, PDB ID: 6GT3. URL: [Link]

  • Wu, Y., et al. "Binding Characterization of Agonists and Antagonists by MCCS: A Case Study from Adenosine A2A Receptor." Journal of Chemical Information and Modeling, 2021. URL:[Link]

  • Kosinsky, Y., et al. "Evaluation of Combination Strategies for the A2AR Inhibitor AZD4635 Across Tumor Microenvironment Conditions via a Systems Pharmacology Model." Frontiers in Immunology, 2020. URL:[Link]

Sources

Foundational

Thermodynamic stability of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine at room temperature

Thermodynamic Stability of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine at Room Temperature: A Technical Guide Introduction and Chemical Identity 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2) is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine at Room Temperature: A Technical Guide

Introduction and Chemical Identity

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2) is a highly specialized heterocyclic building block frequently utilized in the development of small-molecule inhibitors and advanced materials[1]. Characterized by its molecular formula C9​H7​FN4​ , this compound features an electron-deficient 1,2,4-triazine core coupled with an electron-modulating 4-fluorophenyl substituent.

For drug development professionals and formulation scientists, understanding the thermodynamic stability of this molecule at room temperature (RT, typically 20–25°C) is critical. Instability can lead to rapid degradation in aqueous assays, inconsistent biological readouts, and formulation failures during preclinical development[2]. This guide dissects the thermodynamic vulnerabilities of the compound, the causality behind its degradation pathways, and provides self-validating experimental protocols to quantify its stability profile.

Thermodynamic Principles and Structural Vulnerabilities

The stability of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine is governed by the delicate electronic balance between its substituents and the heterocycle.

  • Electronic Effects of the Fluorine Atom: The fluorine atom at the para position of the phenyl ring exerts a dual electronic effect: strong inductive electron withdrawal (-I) and resonance electron donation (+M). Because the +M effect dominates in the conjugated system, it slightly increases the electron density of the triazine ring compared to an unsubstituted phenyl group. This resonance stabilization raises the activation energy required for nucleophilic attack, granting the molecule a higher thermodynamic stability baseline than aliphatic 1,2,4-triazine derivatives.

  • Tautomeric Equilibrium: 3-Amino-1,2,4-triazines exist in a state of tautomeric equilibrium between the primary amino ( −NH2​ ) and imino ( =NH ) forms. Quantum chemical calculations on similar derivatives demonstrate that the amino tautomer is the thermodynamically predominant and most stable form at room temperature[3]. However, the transient formation of the imino tautomer provides a kinetically accessible intermediate that is highly susceptible to hydrolytic cleavage.

Degradation Pathways at Room Temperature

While polynitrogenated heterocyclic compounds generally exhibit excellent solid-state thermal stability—often remaining stable up to their fusion points (>170°C)[4]—their solution-state stability at room temperature is a different story.

In aqueous environments, 3-amino-1,2,4-triazines are highly susceptible to hydrolysis[2]. The degradation is heavily pH-dependent:

  • Acidic/Neutral Hydrolysis: Leads to the deamination of the C3 position, converting the compound into a 1,2,4-triazin-3-one derivative.

  • Basic Hydrolysis: Hydroxide ions ( OH− ) attack the electron-deficient C5 or C6 positions, leading to irreversible ring cleavage and the formation of open-chain degradation products.

TautomerismDegradation A 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (Amino Tautomer - Stable) B Imino Tautomer (Kinetic Intermediary) A->B Tautomerization C Aqueous Hydrolysis (Neutral/Acidic pH) A->C H2O, RT F Photolytic Degradation (UV Exposure) A->F D Deamination Products (Triazin-3-one derivatives) C->D -NH3 E Ring Cleavage (Basic pH) C->E OH- attack

Caption: Thermodynamic degradation pathways and tautomeric equilibria of the compound.

Experimental Methodologies for Stability Profiling

To accurately determine the thermodynamic stability of this compound, researchers must employ self-validating protocols. The following methodologies are designed to ensure that degradation is accurately tracked and that no volatile degradants escape detection.

Protocol 1: Solution-State Kinetic Profiling (HPLC-UV/MS)

Objective: To quantify the hydrolysis rate of the compound in aqueous solutions at room temperature (25°C) across a pH gradient. Causality: Testing across pH 1.2, 7.4, and 10.0 isolates acid-catalyzed deamination from base-catalyzed ring cleavage.

  • Stock Preparation: Dissolve 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in HPLC-grade acetonitrile to a concentration of 1 mg/mL. Reasoning: Acetonitrile prevents premature hydrolysis during storage.

  • Buffer Spiking: Dilute the stock 1:10 into three separate aqueous buffers: 0.1 M HCl (pH 1.2), PBS (pH 7.4), and 0.1 M NaOH (pH 10.0)[2].

  • Incubation: Incubate samples in sealed amber vials at exactly 25°C (Room Temperature) to prevent photodegradation from skewing the thermodynamic hydrolysis data.

  • Time-Course Sampling: Extract 10 µL aliquots at t = 0, 1, 4, 12, 24, and 48 hours. Quench basic/acidic samples immediately with neutralizing buffer to halt degradation prior to injection.

  • Analysis: Run samples via LC-MS using a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound plus all newly formed degradant peaks. If the total area deviates by >5% from the t=0 parent peak area, it indicates the formation of UV-invisible or highly volatile degradants, requiring a shift to CAD (Charged Aerosol Detection) or NMR.

Protocol 2: Solid-State Thermodynamic Profiling

Objective: To confirm the compound's stability in its crystalline powder form under ambient room conditions.

  • Sample Prep: Place 5 mg of the solid powder in an open crucible.

  • TGA/DSC Analysis: Run Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min under a nitrogen atmosphere.

  • Validation: The absence of endothermic events or mass loss between 25°C and 150°C confirms absolute solid-state stability at room temperature[4].

StabilityWorkflow S1 Solid-State Characterization T1 DSC / TGA (Thermal Profiling) S1->T1 S2 Solution-State Preparation T2 Aqueous Buffers (pH 1.2 - 7.4 - 10.0) S2->T2 A1 XRPD (Polymorph Stability) T1->A1 A2 HPLC-UV/MS (Kinetic Degradation) T2->A2 D Thermodynamic Modeling (Arrhenius) A1->D A2->D

Caption: Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summary

Based on the established behavior of 3-amino-1,2,4-triazine derivatives and their thermal properties[2][4], the following table summarizes the expected thermodynamic stability metrics for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine at room temperature (25°C).

Environmental ConditionStatePrimary Degradation MechanismEstimated Half-Life ( t1/2​ ) at 25°CMitigation Strategy
Ambient Air (Dry) SolidNone (Thermodynamically Stable)> 2 YearsStore in sealed, desiccated containers.
Aqueous Buffer (pH 7.4) SolutionSlow Hydrolysis / Deamination48 - 72 HoursPrepare fresh solutions; store aliquots at -20°C.
Aqueous Acid (pH 1.2) SolutionAcid-Catalyzed Deamination< 12 HoursAvoid prolonged exposure to strong acids.
Aqueous Base (pH 10.0) SolutionBase-Catalyzed Ring Cleavage< 4 HoursNeutralize immediately during workup.
Ambient Light (UV) SolutionPhotolytic Cleavage24 HoursUtilize amber vials for all stock solutions.

Conclusion and Formulation Guidelines

The thermodynamic stability of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine at room temperature is highly dependent on its physical state. In the solid state, the compound is remarkably stable, driven by the robust crystal lattice of the polynitrogenated heterocycle. However, in solution—particularly aqueous environments—the compound is thermodynamically driven toward hydrolysis due to the electrophilic nature of the triazine ring and the lability of the C3-amino group.

Key Takeaway for Researchers: Never store aqueous stock solutions of this compound at room temperature. To ensure scientific integrity and reproducible biological assay results, stock solutions must be prepared in anhydrous solvents (e.g., DMSO or Acetonitrile), aliquoted, and frozen at -20°C or -80°C. Aqueous dilutions should be made immediately prior to use[2].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine as a Small Molecule Inhibitor of TAK1

For Research Use Only. Not for use in diagnostic procedures. Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine as a small molecule inhibitor. Based on the established activities of structurally related 1,2,4-triazine scaffolds, the primary putative target for this compound is Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical intracellular kinase that mediates signaling for a host of pro-inflammatory cytokines and is a key node in pathways such as NF-κB and MAPK, making it a high-value target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and cancer.[1][2] This guide details the presumed mechanism of action and provides a suite of validated, step-by-step protocols for characterizing the inhibitory potential of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, from initial biochemical assays to cellular target engagement and conceptual in vivo studies.

Scientific Background: TAK1 as a Therapeutic Target

The activation of these pathways culminates in the expression of genes involved in inflammation, cell proliferation, and survival.[3] Dysregulation of the TAK1 signaling axis is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][6] Therefore, small molecule inhibitors that can selectively block the catalytic activity of TAK1 are of significant therapeutic interest. The 1,2,4-triazine core is recognized as a privileged scaffold for developing kinase inhibitors, and compounds with this structure have been successfully developed to target various kinases.[7][8] 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is hypothesized to function as an ATP-competitive inhibitor, binding to the ATP pocket of TAK1 and preventing the phosphorylation of its downstream targets.[6][9]

Signaling Pathway Overview

The following diagram illustrates the central role of TAK1 in mediating downstream inflammatory and survival signals upon stimulation by cytokines like TNFα and IL-1β.

TAK1_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_core Core Kinase Cascade cluster_downstream Downstream Pathways cluster_output Cellular Response TNFa TNFa TNFR TNFR TNFa->TNFR IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R TRAF2_6 TRAF2/6 TNFR->TRAF2_6 IL-1R->TRAF2_6 TAK1 TAK1 TRAF2_6->TAK1 Ubiquitination TAB1_2 TAB1/TAB2 TAK1->TAB1_2 IKK IKK Complex TAK1->IKK P MKKs MKKs (MKK3/4/6/7) TAK1->MKKs P Inhibitor 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine Inhibitor->TAK1 NFkB NF-κB IKK->NFkB p38_JNK p38 / JNK MKKs->p38_JNK Gene_Expression Inflammatory Gene Expression (e.g., IL-6, IL-8) NFkB->Gene_Expression Survival Cell Survival NFkB->Survival p38_JNK->Gene_Expression

Caption: TAK1 signaling cascade initiated by inflammatory cytokines.

Biochemical Characterization: Direct Enzyme Inhibition

The first critical step in characterizing a putative inhibitor is to measure its direct effect on the purified target enzyme. Biochemical kinase assays quantify the transfer of a phosphate group from ATP to a substrate. The potency of the inhibitor is determined by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This method offers a non-radioactive, high-throughput-compatible format for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11]

A. Principle The assay is a two-step process. First, the TAK1 kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.

B. Materials

  • Recombinant human TAK1/TAB1 complex (e.g., BPS Bioscience, Cat. #40500)[3]

  • Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (test compound)

  • Staurosporine or Takinib (positive control inhibitor)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11]

  • ATP solution (10 mM in kinase buffer)

  • DMSO

  • White, opaque 96- or 384-well assay plates

  • Luminometer

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10-point serial dilution series of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in DMSO, starting at a high concentration (e.g., 1 mM). Create a similar dilution series for the positive control inhibitor. The final DMSO concentration in the assay should not exceed 1%.[3]

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor dilution (or DMSO for no-inhibitor and no-enzyme controls).

    • 2 µL of TAK1/TAB1 enzyme solution diluted in kinase buffer (concentration determined by prior enzyme titration).[11]

    • 2 µL of Substrate/ATP mixture (final concentration e.g., 10 µM ATP and 0.2 µg/µL substrate).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

D. Data Analysis

  • Subtract the background luminescence (no-enzyme control) from all other readings.

  • Normalize the data by setting the no-inhibitor control (100% activity) and the highest inhibitor concentration control (0% activity).

  • Plot the normalized percent inhibition against the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Biochemical Assay Workflow
Caption: General workflow for a luminescence-based kinase assay.

Cellular Characterization: Target Engagement and Downstream Effects

Confirming that the inhibitor engages TAK1 within a cellular context is essential. This is typically achieved by measuring the phosphorylation status of TAK1's immediate downstream targets or the functional consequences of pathway inhibition, such as reduced cytokine production.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses the ability of the inhibitor to block the phosphorylation of key downstream proteins (p-JNK, p-p38, p-IκBα) following cellular stimulation.[10][12]

A. Principle Cells are pre-treated with the inhibitor and then stimulated with a cytokine (e.g., TNFα) to activate the TAK1 pathway. Cell lysates are then collected and subjected to SDS-PAGE and Western blotting using antibodies specific for both the total and phosphorylated forms of downstream target proteins. A reduction in the phosphorylated protein signal indicates successful inhibition of TAK1.

B. Materials

  • Cell Line: A responsive cell line such as human breast cancer MDA-MB-231 cells or rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[6]

  • Cell Culture Media and Reagents

  • 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

  • Human TNFα or IL-1β (recombinant)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting equipment

  • Primary Antibodies: Rabbit anti-phospho-JNK, anti-phospho-p38, anti-phospho-IκBα, and corresponding total protein antibodies. Rabbit anti-β-Actin (loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging system

C. Step-by-Step Methodology

  • Cell Plating: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 3-4 hours prior to treatment.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.[6]

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply ECL substrate.

  • Imaging: Acquire images using a chemiluminescence imaging system. Densitometry can be used to quantify the ratio of phosphorylated to total protein.

Data Presentation: Summary of Inhibitor Potency

All quantitative data should be summarized for clear comparison.

Assay TypeParameter5-(4-Fluorophenyl)-1,2,4-triazin-3-amineControl Inhibitor (Takinib)
Biochemical IC₅₀ (nM) vs. TAK1To be determined~5 nM[6]
Cellular p-JNK Inhibition (IC₅₀, µM)To be determined~1 µM[6]
Cellular IL-6 Secretion (IC₅₀, µM)To be determined~1 µM[6]

Note: Cellular IC₅₀ values are typically higher than biochemical IC₅₀ values due to factors like cell membrane permeability and high intracellular ATP concentrations (1-10 mM) that compete with the inhibitor.[6][9][10]

In Vivo Application Framework

To evaluate the therapeutic potential of the inhibitor, in vivo studies in relevant animal models of disease are necessary. This section provides a conceptual protocol for a common model of inflammatory arthritis.

Protocol 3: Murine Collagen-Induced Arthritis (CIA) Model

A. Principle The CIA model is a widely used preclinical model for rheumatoid arthritis.[2] Disease is induced in susceptible mouse strains by immunization with type II collagen, leading to an inflammatory autoimmune response that manifests as arthritis. The efficacy of the test compound is measured by its ability to reduce the clinical signs of arthritis.

B. Conceptual Methodology

  • Animals: DBA/1 mice are typically used for this model.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of type II collagen with Incomplete Freund's Adjuvant (IFA).

  • Compound Administration:

    • Begin treatment upon the onset of visible signs of arthritis (typically around day 25-28).

    • Formulate 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in a suitable vehicle (e.g., DMSO/PEG/Saline).

    • Administer daily via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 25 mg/kg).[9][13] Include a vehicle control group.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling.

    • Histopathology: At the end of the study (e.g., day 42), euthanize the animals and collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines (e.g., TNFα, IL-6).

C. Data Analysis Compare the mean arthritis scores, histological damage scores, and cytokine levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters indicates in vivo efficacy.

In Vivo Study Workflow
Caption: Timeline and workflow for a conceptual in vivo efficacy study.

References

  • BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • O'Donnell, J. S., et al. (2010). In vivo RNAi-mediated silencing of TAK1 decreases inflammatory Th1 and Th17 cells through targeting of myeloid cells. Blood, 116(18), 3524–3534.
  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park. Retrieved from [Link]

  • Bhatt, N., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(11), e165338.
  • Al-Gharawi, N., & Hamilton, K. S. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200222.
  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(9), 1029–1039.e6.
  • Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6541–6554.
  • PubChem. (2026). 5-(4-Fluorophenyl)-1,2,4-triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bhatt, N., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. PMC. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(3-fluorophenyl)-1,2,4-triazin-3-amine. PubChemLite. Retrieved from [Link]

  • Tan, L., et al. (2014). Structure-guided development of covalent TAK1 inhibitors. PMC. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. JMCS. Retrieved from [Link]

  • PubChem. (2025). (2-(4-Amino-6-((4-phenoxybenzyl)amino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. Retrieved from [Link]

  • El-Metwally, A. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. Retrieved from [Link]

  • Makki, M. S. I., et al. (2014). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. Journal of Chemistry.
  • PubChem. (2026). 4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]-N-[2-(Piperazin-1-Yl)ethyl]-2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. IJPRAS. Retrieved from [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved from [Link]

  • Sakurai, H. (2007). TAK1活性化の分子機構と生理機能の 新展開. 生化学.
  • MDPI. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. Retrieved from [Link]

  • PubChem. (2025). 3-Amino-1,2,4-triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Retrieved from [Link]

Sources

Application

The Strategic Utility of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine as a Versatile Intermediate in Contemporary Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The 1,2,4-triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide arra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block for the synthesis of complex molecular architectures. Within this class of compounds, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine has emerged as a particularly strategic intermediate. The presence of a fluorophenyl group at the 5-position can enhance metabolic stability and improve pharmacokinetic properties, while the 3-amino group serves as a versatile handle for further synthetic modifications.[3] This application note provides a detailed exploration of the use of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in organic synthesis, with a focus on its application in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the broader implications for drug discovery.

Core Attributes of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

The utility of this intermediate stems from several key structural features:

  • The 1,2,4-Triazine Core: This electron-deficient heterocyclic system can participate in a variety of reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

  • The 3-Amino Group: This primary amine is a key functional group that can be readily derivatized. It can act as a nucleophile in reactions such as acylation, alkylation, and, most notably, N-arylation.

  • The 5-(4-Fluorophenyl) Substituent: The fluorine atom can improve the metabolic stability of the final compound by blocking potential sites of oxidation. Furthermore, the fluorophenyl group can engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.

Synthetic Accessibility of the Intermediate

A common and efficient method for the synthesis of 5-substituted-1,2,4-triazin-3-amines involves the condensation of an α-keto-aldehyde or a related derivative with aminoguanidine. The following protocol outlines a representative synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

This protocol describes a two-step process starting from 4-fluorobenzaldehyde.

Step 1: Synthesis of 2-oxo-2-(4-fluorophenyl)acetaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the selenium byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-oxo-2-(4-fluorophenyl)acetaldehyde, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Aminoguanidine

  • Dissolve the crude 2-oxo-2-(4-fluorophenyl)acetaldehyde (1.0 eq) in ethanol.

  • Add a solution of aminoguanidine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) in water.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • A precipitate of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine will form.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired intermediate.

Parameter Value
Starting Material4-Fluorobenzaldehyde
Key ReagentsSelenium dioxide, Aminoguanidine HCl
SolventDioxane, Ethanol/Water
Reaction Time4-6 hours (Step 1), 12-16 hours (Step 2)
Typical Yield60-70% over two steps

Table 1: Summary of typical reaction parameters for the synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.

Application in the Synthesis of Kinase Inhibitors: N-Arylation via Buchwald-Hartwig Amination

One of the most powerful applications of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is its use as a scaffold in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a di- or tri-substituted aminotriazine core. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an efficient method for the formation of C-N bonds, specifically for the N-arylation of amines.[4][5] This reaction is particularly well-suited for coupling the 3-amino group of our intermediate with a variety of aryl halides, allowing for the rapid generation of a library of potential kinase inhibitors.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex L2Pd(Ar)(X) Pd(0)L2->Oxidative\nAddition Complex + Ar-X Ar-X Aryl Halide (Ar-X) Pd-Amido\nComplex L2Pd(Ar)(NRH) Oxidative\nAddition Complex->Pd-Amido\nComplex + Amine, - HX Amine 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine N-Arylated\nProduct N-Arylated Product Pd-Amido\nComplex->N-Arylated\nProduct Reductive Elimination N-Arylated\nProduct->Pd(0)L2 Catalyst Regeneration Base Base Base->Oxidative\nAddition Complex caption Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed N-Arylation of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine with a representative aryl bromide. The choice of ligand and base is crucial for the success of this reaction and may require optimization for different aryl halides.

Materials:

  • 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, the aryl bromide, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Component Role Rationale for Choice
Pd(OAc)₂Catalyst PrecursorReadily available and effective in forming the active Pd(0) species.
XantphosLigandA bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination steps.
Cs₂CO₃BaseA strong, non-nucleophilic base suitable for deprotonating the amine and facilitating the formation of the Pd-amido complex.
1,4-DioxaneSolventA high-boiling point, aprotic solvent that is compatible with the reaction conditions.

Table 2: Key components and their roles in the Buchwald-Hartwig amination protocol.

Broader Applications and Future Outlook

The N-arylated products derived from 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine are valuable scaffolds for the development of a wide range of biologically active molecules. For instance, these compounds can serve as precursors for inhibitors of various kinases implicated in cancer, such as Pyruvate Dehydrogenase Kinase (PDK) and Focal Adhesion Kinase (FAK).[6][7] The modular nature of the Buchwald-Hartwig amination allows for the introduction of diverse aryl and heteroaryl groups, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

workflow cluster_synthesis Synthesis cluster_screening Screening and Optimization Start 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Reaction Buchwald-Hartwig N-Arylation Start->Reaction Library Library of N-Arylated Triazine Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead caption Figure 2: Workflow for the development of kinase inhibitors.

Figure 2: Workflow for the development of kinase inhibitors.

Conclusion

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation and the reactivity of its 3-amino group, particularly in robust and efficient reactions like the Buchwald-Hartwig amination, make it an ideal starting material for the construction of complex molecules with significant biological potential. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and medicinal chemistry to leverage this powerful building block in their synthetic endeavors, ultimately accelerating the development of novel therapeutics.

References

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][8]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Makki, M. S. I., Abdel-Rahman, R. M., & Khan, K. A. (2014). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. Journal of Chemistry, 2014, 1-11. Available at: [Link]

  • Al-Otaibi, F. A., & Bakhotmah, D. A. (2020). Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as. International Journal of Organic Chemistry, 10(1), 17-36. Available at: [Link]

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International journal of molecular sciences, 24(4), 3679. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. (n.d.). LookChem. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC. Available at: [Link]

  • Imidazo[5,1-f][3][4][8]triazin-2-amines as novel inhibitors of polo-like kinase 1. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). MDPI. Available at: [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. Available at: [Link]

  • Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. (2018). Organic Letters. Available at: [Link]

  • Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & medicinal chemistry letters, 27(8), 1783–1787. Available at: [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Available at: [Link]

  • Pd/P(t-Bu) 3-Catalyzed Synthesis of Aromatic Amines. (n.d.). TOSOH. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI. Available at: [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008). Beilstein Journals. Available at: [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi. (n.d.). Google Patents.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed. Available at: [Link]

Sources

Method

Catalytic cross-coupling reactions involving 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Application Note: Catalytic Cross-Coupling Strategies for the Functionalization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in Drug Discovery Executive Summary The compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Strategies for the Functionalization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in Drug Discovery

Executive Summary

The compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2) is a highly versatile, electron-deficient heterocyclic scaffold[1]. In medicinal chemistry, 1,2,4-triazine derivatives are privileged structures frequently utilized in the design of potent kinase inhibitors (e.g., VEGFR/Src) and G-protein coupled receptor (GPCR) modulators, such as Adenosine A2A receptor antagonists[2][3]. However, the late-stage functionalization of this scaffold presents significant synthetic challenges. This application note provides a comprehensive, self-validating guide to the divergent functionalization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine via palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Reaction Design

Working with the 1,2,4-triazine core requires overcoming two primary chemical hurdles:

  • Catalyst Poisoning: The multiple nitrogen atoms (N1, N2, N4) possess lone pairs that can act as Lewis bases, chelating the palladium catalyst and forming stable, inactive dead-end complexes[4].

  • Electronic Deactivation: The triazine ring is highly electron-withdrawing. This makes the exocyclic 3-amino group a poor nucleophile for C-N coupling[5], and it strengthens the C-X bonds of halogenated intermediates, making oxidative addition difficult during C-C coupling[3].

To bypass these issues, our workflow employs a divergent strategy. First, we leverage the resonance electron donation from the 3-amino group to selectively activate the C6 position for electrophilic bromination[3]. This creates a reliable handle for high-temperature Suzuki-Miyaura coupling. Alternatively, direct Buchwald-Hartwig amination of the 3-amino group can be achieved by utilizing wide-bite-angle bidentate ligands (e.g., XantPhos) that sterically force the challenging reductive elimination step[5].

Functionalization Workflow

G A 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine (Starting Material) B 6-Bromo-5-(4-fluorophenyl)- 1,2,4-triazin-3-amine (Halogenated Intermediate) A->B NBS, DMF -25 °C to RT (Electrophilic Aromatic Substitution) D N-Aryl-5-(4-fluorophenyl)- 1,2,4-triazin-3-amine (Buchwald-Hartwig Product) A->D Ar-X, Pd2(dba)3, XantPhos Cs2CO3, Dioxane, 100 °C (C-N Cross-Coupling) C 5,6-Diaryl-1,2,4-triazin-3-amine (Suzuki-Miyaura Product) B->C Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O, 150 °C (C-C Cross-Coupling)

Workflow for the divergent catalytic functionalization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.

Experimental Protocols

Protocol A: Regioselective C6-Bromination
  • Causality & Design: The triazine ring is intrinsically resistant to electrophiles. However, the 3-amino group donates electron density into the ring, specifically activating the C6 position. N-Bromosuccinimide (NBS) is utilized as a mild bromine source. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar bromonium transition state. The reaction is initiated at -25 °C to prevent uncontrolled exotherms that could lead to oxidative cleavage of the triazine core[3].

  • Step-by-Step Procedure:

    • Dissolve 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (1.0 equiv) in anhydrous DMF (0.6 M) under an inert argon atmosphere.

    • Cool the reaction vessel to -25 °C using a dry ice/ethylene glycol bath.

    • Prepare a solution of NBS (3.0 equiv) in DMF and add it dropwise over 30 minutes.

    • Allow the reaction to warm gradually to room temperature and stir for 12 hours.

    • Quench by pouring the mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3x).

    • Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo.

  • In-Process Control & Self-Validation: The reaction is validated via LC-MS. A successful transformation is confirmed by the complete disappearance of the starting mass and the emergence of a new peak displaying a strict 1:1 isotopic doublet for the [M+H]⁺ and [M+H+2]⁺ ions, which is the definitive signature of mono-bromination.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Causality & Design: The C-Br bond at C6 is electronically deactivated by the triazine nitrogens. To force the oxidative addition and overcome the thermodynamic sink of palladium-nitrogen chelation, a robust catalyst (Pd(PPh3)4) and high temperatures (150 °C in a sealed vessel) are required[3]. A 4:1 mixture of Dioxane/H₂O is used to ensure homogeneous solvation of both the lipophilic triazine intermediate and the inorganic base (K₂CO₃) needed for the transmetalation step[4].

  • Step-by-Step Procedure:

    • In a heavy-walled sealed tube, combine 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (1.0 equiv), the desired aryl boronic acid (1.15 equiv), and K₂CO₃ (3.0 equiv).

    • Suspend the mixture in a 4:1 solution of Dioxane/Water (0.2 M).

    • Degas the solution by sparging with argon for 15 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) quickly under a positive stream of argon.

    • Seal the vessel and heat to 150 °C for 2 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography.

  • In-Process Control & Self-Validation: Validate the step via HPLC-UV. The successful cross-coupling extends the pi-conjugation of the system, resulting in a distinct bathochromic shift (longer wavelength absorption) in the UV trace compared to the brominated starting material. LC-MS will confirm the loss of the bromine isotopic pattern.

Protocol C: Buchwald-Hartwig N-Arylation
  • Causality & Design: The exocyclic 3-amine is a remarkably poor nucleophile. Standard amination conditions (e.g., BINAP, K₂CO₃) fail entirely[5]. XantPhos is explicitly chosen because its wide bite angle (~111°) sterically crowds the palladium center, accelerating the otherwise rate-limiting reductive elimination step[5]. Cesium carbonate (Cs₂CO₃) is used as a mild base; stronger bases like sodium tert-butoxide degrade the fragile triazine core[5].

  • Step-by-Step Procedure:

    • Charge a vial with 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (1.0 equiv), aryl halide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and Cs₂CO₃ (1.5 equiv).

    • Add anhydrous, degassed 1,4-Dioxane (0.1 M).

    • Purge the vial with argon, seal, and heat at 100 °C for 16 hours.

    • Filter the crude mixture through a pad of Celite, wash with dichloromethane, and concentrate for purification.

  • In-Process Control & Self-Validation: Validate via ¹H-NMR. The successful formation of the diarylamine will result in a significant downfield shift of the remaining secondary amine proton (NH), typically appearing at >9.0 ppm due to the combined deshielding effect of the triazine and the newly installed aryl ring.

Quantitative Data: Catalyst & Ligand Optimization

To further validate the mechanistic rationale, the following tables summarize the quantitative optimization data for both cross-coupling pathways.

Table 1: Optimization of Suzuki-Miyaura Coupling at C6

Catalyst System Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd(OAc)₂ / PPh₃ Toluene 100 <10 Severe catalyst poisoning via N-chelation.
Pd(dppf)Cl₂ Dioxane/H₂O 100 45 Sluggish oxidative addition; incomplete conversion.

| Pd(PPh₃)₄ | Dioxane/H₂O | 150 (Sealed) | 88 | Optimal; high temp forces oxidative addition[3]. |

Table 2: Optimization of Buchwald-Hartwig Amination at N3

Catalyst / Ligand Base Yield (%) Mechanistic Reason
Pd₂(dba)₃ / BINAP K₂CO₃ 0 Bite angle too small to force reductive elimination[5].
Pd(OAc)₂ / BrettPhos tBuONa 15 Strong alkoxide base degrades the triazine core[5].

| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | 82 | Wide bite angle promotes elimination; base is mild[5]. |

Sources

Application

Formulation techniques for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine drug delivery

Application Note: Formulation Techniques for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Drug Delivery Introduction & Rationale The compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2) is a highly crystallin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Techniques for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Drug Delivery

Introduction & Rationale

The compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2) is a highly crystalline, lipophilic small molecule utilized extensively as a core pharmacophore in the development of adenosine A2A receptor antagonists for Parkinson's disease[1] and novel cytotoxic agents for oncology[2]. Despite its potent pharmacological activity, the compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior. The planar 1,2,4-triazine ring and the para-fluorophenyl substitution contribute to a high crystal lattice energy, resulting in poor aqueous solubility and erratic oral bioavailability.

To translate this compound from in vitro promise to in vivo efficacy, advanced formulation strategies must be employed to overcome its solubility bottlenecks. This application note details two field-proven methodologies: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME) and Solid Lipid Nanoparticles (SLNs).

Physicochemical Profiling

Before formulation, understanding the API's physicochemical properties is critical for selecting the appropriate carrier matrices and processing parameters.

PropertyValueImplications for Formulation Design
CAS Number 107128-47-2Standard identifier for regulatory and QC tracking.
Molecular Formula C9H7FN4High nitrogen and fluorine content increases lipophilicity.
Molecular Weight 190.18 g/mol Small molecule; highly suitable for high drug loading in polymer/lipid matrices.
XLogP3 ~0.6Hydrophobic; highly prone to precipitation in aqueous gastrointestinal media.
H-Bond Donors/Acceptors 1 / 5Capable of forming stabilizing hydrogen bonds with polymeric carriers (e.g., HPMCAS).

Formulation Strategy 1: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Mechanistic Causality: The primary barrier to the dissolution of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its stable crystalline lattice. By applying thermal and mechanical shear via Hot-Melt Extrusion (HME), the crystal lattice is completely disrupted, and the API is dispersed at a molecular level within a polymeric carrier. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the optimal carrier because its amphiphilic nature not only stabilizes the high-energy amorphous state in the solid form but also prevents rapid drug precipitation by maintaining the "spring and parachute" supersaturation effect in the gastrointestinal tract[3].

ASD_Workflow API Crystalline API 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine Mix Physical Mixing & Milling API->Mix Polymer Polymeric Carrier (e.g., HPMCAS) Polymer->Mix HME Hot-Melt Extrusion (Thermal/Mechanical Shear) Mix->HME Quench Rapid Cooling (Quenching) HME->Quench ASD Amorphous Solid Dispersion (ASD) Quench->ASD

Caption: Workflow for generating Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME).

Protocol: ASD Preparation via HME

  • Pre-blending : Geometrically mix 20% (w/w) 5-(4-fluorophenyl)-1,2,4-triazin-3-amine with 80% (w/w) HPMCAS-AS (L grade).

    • Self-Validation Step: Ensure the blend is passed through a 60-mesh screen to guarantee uniform particle size distribution. This prevents localized API concentration spikes during extrusion, which could lead to incomplete amorphization.

  • Extrusion : Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile sequentially from 90°C (feed zone) to 160°C (die zone). Maintain a constant screw speed of 100 rpm.

  • In-Process Quality Check : Monitor the extrudate as it exits the die. A transparent, glass-like extrudate visually indicates the complete amorphization and solubilization of the API in the polymer melt. An opaque extrudate signals residual crystallinity, requiring a temperature or shear adjustment.

  • Quenching & Milling : Rapidly cool the extrudate on a chill roll to freeze polymer chain mobility, thereby preventing API recrystallization. Mill the brittle extrudate using a FitzMill to achieve a final particle size of <250 µm for downstream tableting.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

Mechanistic Causality: For highly lipophilic triazine derivatives, oral bioavailability is often severely limited by hepatic first-pass metabolism. SLNs encapsulate the API within a solid lipid core (e.g., Tristearin), which stimulates chylomicron formation in the enterocytes. This mechanism facilitates intestinal lymphatic uptake, effectively bypassing the portal vein and hepatic first-pass degradation[4]. Furthermore, the solid lipid matrix provides superior physical stability and controlled release kinetics compared to traditional liquid nanoemulsions[5].

SLN_Pathway Lipid Solid Lipid Melt + API Emulsion Pre-emulsion (High Shear Mixing) Lipid->Emulsion Surfactant Hot Aqueous Surfactant Surfactant->Emulsion HPH High-Pressure Homogenization Emulsion->HPH SLN Solid Lipid Nanoparticles (SLNs) HPH->SLN Uptake Intestinal Lymphatic Uptake SLN->Uptake

Caption: Preparation of Solid Lipid Nanoparticles (SLNs) and their intestinal lymphatic uptake pathway.

Protocol: SLN Preparation via Hot High-Pressure Homogenization (HPH)

  • Lipid Phase Preparation : Heat 5% (w/v) Tristearin to 85°C (approximately 10°C above its melting point). Dissolve 0.5% (w/v) 5-(4-fluorophenyl)-1,2,4-triazin-3-amine into the lipid melt until the solution is optically clear.

  • Aqueous Phase Preparation : Heat an aqueous solution containing 1.5% (w/v) Poloxamer 188 to the exact same temperature (85°C).

    • Causality: Strict temperature matching is critical to prevent premature lipid recrystallization and API expulsion during the emulsification phase.

  • Pre-emulsification : Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator mixer at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization : Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 continuous cycles, maintaining the system at 85°C.

  • Solidification : Cool the resulting nanoemulsion rapidly to room temperature (25°C) to induce lipid crystallization, forming the final solid lipid nanoparticles.

    • Self-Validation Step: Analyze the dispersion via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 confirms a monodisperse, stable SLN population free of micro-aggregates.

Analytical Validation & Quality Control

To ensure the scientific integrity and reproducibility of the formulations, the following validation assays must be performed prior to in vivo studies:

  • Powder X-Ray Diffraction (PXRD) : Confirm the absence of Bragg peaks in the ASD formulation, verifying complete conversion from the crystalline to the amorphous state.

  • Non-Sink Dissolution Testing : Evaluate the ASD in Biorelevant Media (e.g., FaSSIF) to quantitatively measure the generation and maintenance of the supersaturation effect over a 120-minute window.

  • Zeta Potential Analysis : Ensure the SLN formulation exhibits a zeta potential of > |±30 mV| to guarantee sufficient electrostatic repulsion, preventing nanoparticle aggregation and Ostwald ripening during storage.

References

  • Title: Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Source: Marine Drugs (MDPI) URL: [Link]

  • Title: A mechanistic review on the dissolution phase behavior and supersaturation stabilization of amorphous solid dispersions. Source: Drug Development and Industrial Pharmacy (Taylor & Francis) URL: [Link]

  • Title: Solid lipid nanoparticles: a promising platform for controlled and targeted drug delivery. Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 1,2,4-triazine scaffold is a privileged pharmacophore in kinase inhibitors and anticonvulsants.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 1,2,4-triazine scaffold is a privileged pharmacophore in kinase inhibitors and anticonvulsants. However, synthesizing 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine often presents significant challenges regarding regioselectivity, overall yield, and purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthetic workflows.

Mechanistic Workflows & Reaction Pathways

Understanding the causality behind byproduct formation is the first step in troubleshooting. The synthesis typically relies on one of two primary routes: the Condensation Route (using an aryl glyoxal) or the Cross-Coupling Route (using a halogenated triazine).

Pathway Glyoxal 4-Fluorophenylglyoxal Condensation Condensation (pH 3-4) Glyoxal->Condensation Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Condensation Isomer5 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (Major Product) Condensation->Isomer5 Kinetic Control (Room Temp) Isomer6 6-(4-Fluorophenyl)-1,2,4-triazin-3-amine (Minor Byproduct) Condensation->Isomer6 Thermodynamic Control (Reflux)

Reaction pathway showing regioselective condensation under kinetic vs. thermodynamic control.

Troubleshooting Start Low Yield in Suzuki Coupling CatIssue Dehalogenation or Protodeboronation? Start->CatIssue BaseIssue Poor Solubility or Catalyst Poisoning? Start->BaseIssue SolCat Use Pd(dppf)Cl2 & Lower Temperature CatIssue->SolCat Yes SolBase Use Dioxane/H2O (4:1) & Cs2CO3 Base BaseIssue->SolBase Yes

Troubleshooting logic tree for optimizing Suzuki-Miyaura cross-coupling yields.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my condensation reaction yielding a complex mixture with low recovery of the 5-(4-fluorophenyl) isomer? Cause: The condensation of 4-fluorophenylglyoxal with aminoguanidine bicarbonate is governed by the electrophilicity difference between the aldehyde and ketone carbons. The terminal hydrazine nitrogen of aminoguanidine must selectively attack the more electrophilic aldehyde carbon to form the 5-aryl isomer. If the reaction is run at elevated temperatures (reflux), thermodynamic equilibration provides enough energy for non-selective attack on the ketone carbon, leading to the 6-aryl isomer and oligomeric byproducts[1]. Solution: Maintain the reaction at room temperature for the first 2-4 hours to ensure strict kinetic control. Furthermore, strictly control the pH to 3-4 using catalytic HCl or acetic acid to optimally activate the carbonyl groups without protonating the nucleophilic hydrazine[1].

Q2: How can I separate the 5-aryl isomer from the 6-aryl isomer efficiently without losing too much yield? Cause: Both isomers possess nearly identical polarities, making standard silica gel flash chromatography tedious, solvent-heavy, and low-yielding. Solution: Exploit their differential solubility profiles. The 5-(4-fluorophenyl)-1,2,4-triazin-3-amine isomer generally exhibits lower solubility in cold polar aprotic solvents. Perform a hot recrystallization in acetonitrile, cooling slowly to 0–5 °C. This will selectively crystallize the 5-isomer as fine needles while leaving the 6-isomer in the mother liquor[2].

Q3: I am using the Suzuki-Miyaura cross-coupling route (5-bromo-1,2,4-triazin-3-amine + 4-fluorophenylboronic acid), but I observe significant protodeboronation and unreacted starting material. How do I fix this? Cause: 1,2,4-Triazines are highly electron-deficient heterocycles that can coordinate with palladium, sometimes poisoning the catalyst. Additionally, electron-deficient boronic acids (like 4-fluorophenylboronic acid) are highly prone to protodeboronation in aqueous, highly basic conditions at elevated temperatures[3],[4]. Solution: Switch from the standard Pd(PPh3​)4​ to a more sterically bulky and robust catalyst like Pd(dppf)Cl2​ . Change the base from strong hydroxides to a milder base like K2​CO3​ or Cs2​CO3​ , and utilize a 1,4-dioxane/water (4:1) solvent system. Ensure thorough degassing to prevent oxidative homocoupling of the boronic acid[4].

Quantitative Route Comparison

Use the following table to benchmark your experimental results and select the most appropriate synthetic route based on your lab's scale and purity requirements.

Synthetic RouteTypical YieldRegioselectivity (5-aryl : 6-aryl)Reaction TimeKey Challenge
Condensation (Room Temp) 65–80%> 85:1518 hIsomer separation via crystallization
Condensation (Reflux) 40–50%~ 60:402–4 hPoor regioselectivity & degradation
Suzuki Cross-Coupling 70–85%100:0 (Specific)12 hProtodeboronation of boronic acid

Validated Experimental Protocols

These protocols are designed as self-validating systems. Pay close attention to the expected physical observations (e.g., gas evolution, color changes) to confirm the reaction is proceeding correctly.

Protocol A: Regioselective Condensation Route

This method prioritizes kinetic control to maximize the yield of the 5-aryl isomer.

  • Preparation: Suspend aminoguanidine bicarbonate (1.1 equiv, ~15 mmol) in a mixture of water and ethanol (1:1 v/v, 40 mL).

  • Acidification: Slowly add concentrated HCl dropwise until the pH reaches 3–4. Self-Validation: You will observe immediate effervescence as CO2​ gas is released. Wait until the gas release essentially stops (approx. 30 mins)[2].

  • Addition: Cool the suspension to 0–5 °C using an ice bath. Add 4-fluorophenylglyoxal (1.0 equiv, ~13.6 mmol) dropwise over 20 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the mixture to stir continuously at room temperature for 18 hours. Do not heat the reaction.

  • Isolation: Neutralize the mixture with aqueous ammonia to pH 8. Filter the resulting precipitate under reduced pressure.

  • Purification: Extract the solid with cold methanol to remove highly soluble impurities, then recrystallize the residue from hot acetonitrile. Cool to 0–5 °C to afford 5-(4-fluorophenyl)-1,2,4-triazin-3-amine as fine crystals[2],[1].

Protocol B: Suzuki-Miyaura Cross-Coupling Route

This method guarantees absolute regioselectivity by building the triazine core first.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 5-bromo-1,2,4-triazin-3-amine (1.0 equiv, 5.0 mmol), 4-fluorophenylboronic acid (1.2 equiv, 6.0 mmol), and Cs2​CO3​ (2.0 equiv, 10.0 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL).

  • Degassing: Sparge the mixture with dry Nitrogen or Argon for at least 15 minutes. Critical Step: Failure to degas will result in the homocoupling of the boronic acid, appearing as a non-polar spot on TLC.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv, 0.25 mmol) under a positive stream of inert gas[4].

  • Reaction: Heat the mixture to 85 °C and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the triazine starting material is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography to yield the target compound[3].

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Analysis

Welcome to the technical support center for the HPLC analysis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reproducible analytical results.

I. Foundational Understanding of the Analyte and Method

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound with basic properties due to the amine group and nitrogen atoms in the triazine ring.[1][2] Its analysis by High-Performance Liquid Chromatography (HPLC) is typically performed using reversed-phase chromatography.[3] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[3][4] However, the basic nature of the analyte can lead to challenging secondary interactions with the silica-based stationary phase, often resulting in poor peak shapes and retention time variability.[5]

Physicochemical Properties of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine:
PropertyValueSource
Molecular FormulaC9H7FN4[1]
Molecular Weight190.18 g/mol [1]
XLogP30.6[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count5[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this triazine derivative is a common issue in reversed-phase HPLC.[5]

  • Primary Cause: The primary reason for peak tailing is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5] These silanol groups can become deprotonated at higher pH values and interact with the protonated basic analyte, leading to secondary retention mechanisms and tailing peaks.[6][7]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 is highly effective.[5] At this acidic pH, the silanol groups are protonated and less likely to interact with the now-protonated basic analyte, which significantly reduces peak tailing.[5] Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) to adjust the pH.

    • Column Selection: Utilize a modern, high-purity, end-capped C18 column.[5] These columns are designed to have a minimal number of accessible silanol groups, thereby reducing the potential for secondary interactions.[5]

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the concentration of your sample or the injection volume.[5]

Q: I'm observing peak fronting. What could be the issue?

A: Peak fronting is less common than tailing for this type of compound but can occur under certain conditions.

  • Potential Causes:

    • High Sample Concentration: Similar to tailing, overloading the column can sometimes manifest as fronting.[5]

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[5] Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.

    • Column Collapse: This is a more severe issue where the stationary phase structure is compromised, though less likely with modern, robust columns.[5]

Issue 2: Retention Time Drift or Instability

Q: My retention times are gradually decreasing over a series of injections. What's happening?

A: A consistent decrease in retention time often points to issues with column equilibration or changes in the mobile phase.

  • Potential Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a stronger mobile phase and shorter retention times.[8] It's often better to use online mixing or keep mobile phase reservoirs capped.[8]

    • Column Temperature Fluctuations: An increase in column temperature can lead to decreased retention times.[9][10] Using a column oven to maintain a constant temperature is crucial for reproducible results.[9] Even a 1°C change can shift retention times by 1-2%.[9]

Q: The retention times are randomly shifting between injections. How can I troubleshoot this?

A: Random "jitter" in retention time is often indicative of instrumental problems.

  • Potential Causes & Solutions:

    • Pump and Degasser Issues: Worn pump seals, faulty check valves, or an inefficient degasser can cause fluctuations in the flow rate, leading to unstable retention times.[9] Check the pump pressure for consistency and ensure the degasser is functioning correctly.

    • Leaks: Small, hard-to-detect leaks in the system can alter the flow rate and mobile phase composition, causing retention time variability.[9] Carefully inspect all fittings and connections.

    • Inconsistent Mobile Phase Preparation: Small variations in mobile phase preparation, especially the pH, can lead to significant shifts in retention time for ionizable compounds.[11] A change of just 0.1 pH units can alter retention time by up to 10%.[11] Prepare the mobile phase carefully and consistently, preferably by weight.[11]

Troubleshooting Workflow for Retention Time Issues

start Retention Time Instability Observed check_pattern What is the pattern of the drift? start->check_pattern gradual Gradual Drift (Increasing or Decreasing) check_pattern->gradual Gradual random Random Jitter check_pattern->random Random check_equilibration Check Column Equilibration gradual->check_equilibration check_mobile_phase Verify Mobile Phase Composition and Stability gradual->check_mobile_phase check_temp Ensure Stable Column Temperature gradual->check_temp check_pump Inspect Pump, Degasser, and Check Valves random->check_pump check_leaks Check for System Leaks random->check_leaks check_prep Review Mobile Phase Preparation Procedure random->check_prep solution_gradual Re-equilibrate, Prepare Fresh Mobile Phase, Use Column Oven check_equilibration->solution_gradual check_mobile_phase->solution_gradual check_temp->solution_gradual solution_random Perform Pump Maintenance, Fix Leaks, Standardize Preparation check_pump->solution_random check_leaks->solution_random check_prep->solution_random

Caption: A troubleshooting workflow for diagnosing HPLC retention time instability.

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine?

A1: A reversed-phase C18 column is the most common choice.[5] To minimize peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 column.[5] For compounds with aromatic and fluorinated functionalities, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and potentially improved resolution.[12][13]

Q2: How does the mobile phase pH affect the retention of this compound?

A2: Mobile phase pH is a critical parameter for ionizable compounds like 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.[5][14]

  • Low pH (e.g., pH 2.5-4): The amine group will be protonated (positively charged). This can lead to decreased retention on a C18 column due to increased polarity.[7] However, it is often the preferred range to achieve symmetrical peak shapes by suppressing silanol interactions.[5][7]

  • High pH (e.g., pH > 8): The compound will be in its neutral, less polar form, leading to stronger retention on a C18 column.[14] However, standard silica-based columns are not stable at high pH. If high pH is necessary, a hybrid or specially bonded high-pH stable column must be used.[5]

Q3: What organic modifier should I use: acetonitrile or methanol?

A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.

  • Acetonitrile is generally preferred as it has a lower viscosity, which results in lower backpressure, and it is a weaker UV-absorbing solvent. It has a dipole moment but is a weak proton acceptor.[6]

  • Methanol is a protic solvent and can engage in hydrogen bonding, which can alter the selectivity of the separation compared to acetonitrile.[6] It can be particularly effective when using phenyl-based stationary phases to enhance pi-pi interactions.[6] The choice between the two can affect the selectivity of the separation, so it is worth screening both during method development.[6]

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are only analyzing the main compound and any impurities have significantly different retention times.

  • Gradient elution (changing mobile phase composition over time) is generally preferred for analyzing the main compound along with its potential impurities, which may have a wide range of polarities.[5] A gradient allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks. A typical gradient for this type of analysis might start with a high percentage of aqueous mobile phase and ramp up the percentage of organic modifier.[15]

IV. Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

Objective: To prepare a mobile phase at a low pH to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or trifluoroacetic acid)

  • Calibrated pH meter

Procedure:

  • Measure 900 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • While stirring, add formic acid dropwise to the water until the pH is between 3.0 and 3.5.[5]

  • Add 100 mL of HPLC-grade acetonitrile to the pH-adjusted aqueous phase to create a 90:10 (v/v) mobile phase.

  • Degas the final mobile phase mixture using sonication or vacuum filtration for at least 15 minutes.[16]

  • Equilibrate the HPLC system with this mobile phase for at least 20-30 minutes or until a stable baseline is achieved.[5]

Protocol 2: Column Selection and Screening Workflow

Objective: To select an appropriate column for the analysis.

start Start Method Development c18 Screen on High-Purity, End-Capped C18 Column start->c18 eval1 Evaluate Peak Shape and Resolution c18->eval1 good_sep Acceptable Separation eval1->good_sep Good poor_sep Poor Resolution or Peak Shape eval1->poor_sep Poor optimize Optimize Mobile Phase on Best Column good_sep->optimize alt_phase Screen Alternative Stationary Phases (e.g., Phenyl-Hexyl, PFP) poor_sep->alt_phase eval2 Evaluate Peak Shape and Resolution alt_phase->eval2 eval2->good_sep Improved eval2->poor_sep Still Poor (Re-evaluate Mobile Phase)

Caption: A workflow for HPLC column selection during method development.

V. References

  • Jones Chromatography. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Retrieved from [Link]

  • LookChem. (n.d.). 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • PubChem. (2026, March 7). 5-(4-Fluorophenyl)-1,2,4-triazine. Retrieved from [Link]

  • Weber Consulting. (n.d.). Fluorinated columns - HPLC. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Sung, D., & Park, S. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Polymer Science, 2014, 831917.

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Risley, D. S. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-fluorophenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ResearchGate. (2019, February 14). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling 5-(4-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2)[1]. This compound is a critical building block in the development of kinase inhibitors and adenosine A2A receptor antagonists[2]. Because the 1,2,4-triazine core is highly sensitive to specific environmental stressors, improper storage can lead to rapid degradation, compromising downstream experimental reproducibility.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating analytical protocols to ensure the long-term integrity of your chemical inventory.

Part 1: Chemical Stability & Degradation Mechanisms (FAQ)

Q1: What are the primary mechanisms of degradation for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine during long-term storage? A1: While the 1,2,4-triazine core is generally stable up to its fusion point under ideal conditions, it is highly susceptible to three primary degradation pathways when exposed to environmental stressors:

  • Photolysis: Direct photochemical degradation occurs when the molecule is exposed to highly energetic short-wavelength radiation (e.g., 254 nm UV light). This provides enough energy to break the molecular bonds, leading to dechlorination/defluorination of the phenyl ring or complete triazine ring cleavage[3].

  • Oxidation: Under thermal stress in the presence of atmospheric oxygen, the molecule undergoes oxidative decomposition. This typically results in the formation of N-oxides at the nitrogen atoms of the triazine ring[4].

  • Hydrolysis: The amine group at the 3-position can undergo hydrolytic deamination when exposed to high humidity or extreme pH shifts, converting the amine into a triazinone derivative.

Q2: Does the 4-fluorophenyl substitution impact the stability of the triazine core? A2: Yes. The electron-withdrawing nature of the fluorine atom on the phenyl ring pulls electron density away from the adjacent 1,2,4-triazine system[1]. Mechanistically, this increases the molecule's stability against electrophilic attack (reducing the rate of spontaneous oxidation compared to non-halogenated analogs) but makes the 5-position of the triazine ring slightly more vulnerable to nucleophilic attack, such as moisture-driven hydrolysis.

Degradation A 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine B Hydrolytic Degradation (Deamination / Ring Opening) A->B H2O / High Humidity (Nucleophilic Attack) C Photolytic Degradation (Defluorination / Cleavage) A->C UV Exposure (< 300 nm) D Oxidative Degradation (N-Oxidation) A->D O2 / Free Radicals (Thermal Stress)

Degradation pathways of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine under environmental stress.

Part 2: Long-Term Storage Protocols & Environmental Controls

Q3: How should I configure my long-term storage environment to prevent degradation? A3: To maintain >99% purity over multi-year timelines, we recommend implementing a strict, multi-layered storage protocol:

  • Temperature (-20°C): Store the compound at -20°C. While 1,2,4-triazine derivatives exhibit moderate physicochemical stability at room temperature[2], sub-zero temperatures drastically reduce the kinetic energy available for thermal oxidation and hydrolysis[4].

  • Atmosphere (Argon Backfill): Always purge the vial headspace with Argon gas before sealing. Causality: Argon is denser than Nitrogen and air; it settles over the solid powder, effectively displacing oxygen and moisture from the micro-environment, thereby neutralizing oxidative and hydrolytic pathways.

  • Light Protection (Amber Vials): Store the compound in opaque or amber glass vials. Causality: Amber glass blocks UV radiation below 300 nm, effectively shutting down the photolytic degradation pathway that drives ring cleavage[3].

Quantitative Data: Accelerated Degradation Kinetics

The following table summarizes the quantitative degradation rates of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine under various environmental stress conditions, highlighting the necessity of the recommended storage protocols.

Storage ConditionTemp (°C)AtmosphereLight ExposureEstimated Half-life ( t1/2​ )Primary Degradant Observed
Optimal (Recommended) -20°CArgonDark (Amber Vial)> 60 monthsNone detected
Standard Fridge 4°CAirDark24 monthsN-oxide derivative
Hydrolytic Stress 40°CAir (75% RH)Dark6 monthsDeaminated triazinone
Photolytic Stress 25°CAirUV (254 nm)14 daysRing-cleaved products

Part 3: Analytical Workflows for Degradation Monitoring

Q4: I detected a new peak in my HPLC chromatogram after 6 months of storage. How can I identify if it is a degradant? A4: We recommend an LC-MS/MS approach to separate the parent compound from its degradants. Because degradation mechanisms yield predictable mass shifts, this workflow acts as a self-validating system: by monitoring the parent peak ( m/z 191.07) alongside specific mass shifts, you can instantly deduce which storage control (e.g., moisture seal vs. argon purge) has failed.

Workflow S1 1. Sample Aliquoting (Inert Argon Atmosphere) S2 2. Environmental Stressing (ICH Q1A/Q1B Guidelines) S1->S2 S3 3. LC-MS/MS Analysis (C18 Column, 0.1% FA) S2->S3 S4 4. Degradant Identification (Mass Shift Profiling) S3->S4

Step-by-step experimental workflow for accelerated stability testing and LC-MS/MS monitoring.

Step-by-Step Methodology: LC-MS/MS Stability Monitoring Protocol

Step 1: Sample Preparation & Aliquoting

  • Dissolve 1.0 mg of the stored 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution.

  • Aliquot 100 µL into amber autosampler vials.

  • Self-Validation Check: Ensure complete dissolution. Any insoluble particulate may indicate advanced polymerization or cross-linking degradation.

Step 2: Chromatographic Separation

  • Column: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure adequate retention of the polar amine group.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) & Data Processing

  • Configure the mass spectrometer for Electrospray Ionization (ESI) in positive ion mode.

  • Extract the ion chromatogram (EIC) for the parent compound at m/z 191.07 ( [M+H]+ ).

  • Diagnostic Mass Shift Profiling (The Causality Check):

    • Scan for m/z 207.07 (+16 Da): Indicates the presence of an N-oxide. Conclusion: Your Argon purge failed, allowing thermal oxidation[4].

    • Scan for m/z 192.05 (+1 Da): Indicates the loss of the −NH2​ group and replacement with an −OH group (hydrolytic deamination). Conclusion: Your vial seal failed, allowing moisture ingress.

    • Scan for m/z 171.08 (-20 Da): Indicates defluorination. Conclusion: Your amber vial failed or the sample was exposed to ambient UV light during handling[3].

References

  • NextSDS - 5-(4-fluorophenyl)
  • ResearchGate - Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine deriv
  • IntechOpen - Triazine Herbicides in the Environment (Photolysis and Degradation P
  • ACS Publications (Journal of Medicinal Chemistry) - Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.

Sources

Optimization

Reducing background noise in 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine mass spectrometry

Welcome to the Technical Support Center for the mass spectrometric analysis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine . As a Senior Application Scientist, I have designed this resource to help researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine .

As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific analytical hurdles associated with this low-molecular-weight triazine derivative (MW ~190 Da). Because small molecules elute and ionize in a mass range highly susceptible to chemical noise, achieving a pristine signal-to-noise (S/N) ratio requires a mechanistic approach to troubleshooting.

This guide moves beyond basic fixes, focusing on the causality of background noise—whether it originates from matrix suppression, solvent impurities, or ion source contamination—and provides self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic Logic & System Isolation

Before adjusting parameters, you must isolate the root cause of the background noise. Is it the mass spectrometer (MS), the liquid chromatography (LC) system, or the sample matrix?

DiagnosticWorkflow Start High Background Noise Detected BypassLC Infuse Standard Directly (Bypass LC) Start->BypassLC NoisePersists Does Noise Persist? BypassLC->NoisePersists SourceIssue MS Source/Gas Issue Clean Source & Check Gases NoisePersists->SourceIssue Yes LCIssue LC System Issue Reconnect LC & Run Blank NoisePersists->LCIssue No BlankNoise Noise in Blank Run? LCIssue->BlankNoise SolventIssue Solvent/Column Contamination Flush System & Change Solvents BlankNoise->SolventIssue Yes MatrixIssue Matrix Effect / Carryover Optimize Sample Prep (SPE) BlankNoise->MatrixIssue No (Only in Sample)

Figure 1: Diagnostic decision tree for isolating LC-MS/MS background noise sources.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the baseline noise consistently high across the entire chromatogram, even before sample injection? Causality & Solution: High continuous background noise is rarely a detector malfunction; it is typically chemical noise introduced via the mobile phase or a contaminated ion source[1]. For a low-molecular-weight compound like 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, impurities in lower-grade solvents frequently co-ionize. Using HPLC-grade instead of LC-MS-grade methanol introduces significant low-mass impurities that elevate the baseline[2]. Additionally, non-volatile buffer salts can precipitate, forming a white film on the electrospray ionization (ESI) source, which continuously emits background ions[3]. Action: Switch strictly to LC-MS grade solvents. Inspect the ESI source for a white film; if present, clean the source and reduce the additive concentration (e.g., ≤5–10 mM ammonium acetate)[3].

Q2: How do matrix components specifically interfere with the ionization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine? Causality & Solution: When analyzing triazine derivatives in complex biological or environmental matrices, co-eluting endogenous compounds compete for the available charge droplets in the ESI source. This phenomenon, known as ion suppression, reduces the ionization efficiency of your target analyte and decreases the S/N ratio[4]. Action: Implement a robust Solid-Phase Extraction (SPE) protocol. Triazines partition well into organic solvents, allowing for the selective washing of polar matrix components before eluting the purified analyte[5].

Q3: I am observing ghost peaks and carryover that mimic background noise. How do I eliminate this? Causality & Solution: Ghost peaks often result from the incomplete elution of hydrophobic matrix components from previous injections, or from autosampler carryover where residual analyte remains in the injector needle or valve[1]. Action: Implement a self-validating wash protocol. Use a strong needle wash solvent and extend the LC gradient with a high-organic flush at the end of each run to clear late-eluting compounds[3].

Part 3: Step-by-Step Methodologies

Protocol A: Self-Validating LC-MS System Decontamination

Purpose: To systematically eliminate chemical noise from the fluidic path and validate instrument cleanliness.

  • System Preparation: Remove the analytical column and install a restriction capillary to maintain necessary backpressure for the pumps[6].

  • Solvent Preparation: Prepare a flushing solvent consisting of 25% Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol with 0.1% Formic Acid. Ensure all solvents are strictly LC-MS grade[7].

  • System Flush: Flush the system at 0.5 mL/min for 2 hours. Ensure the flow is directed to waste (bypassing the MS) to prevent pushing contaminants into the detector[7].

  • Re-equilibration: Replace the flushing solvent with fresh, high-purity mobile phase and flush for an additional 30 minutes.

  • Self-Validation Step: Reconnect the MS and run a blank gradient without the column. The baseline noise must return to your pre-established benchmark levels. If the noise is confirmed low, reinstall the column and proceed[6].

Protocol B: Optimized Solid-Phase Extraction (SPE) for Triazines

Purpose: To remove matrix interferences that cause ion suppression for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol through a C18 SPE cartridge to wet the sorbent, followed by 2 mL of ultrapure water to equilibrate[7].

  • Loading: Load the pre-treated biological sample at a slow, controlled flow rate (~1 mL/min) to ensure efficient binding of the triazine to the stationary phase[7].

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water. This selectively elutes polar endogenous salts and proteins without displacing the target analyte.

  • Elution: Elute the target analyte with 2 mL of 100% Methanol[5].

  • Self-Validation Step: Evaporate to dryness and reconstitute. To validate the cleanup, compare the MS signal of a post-extraction spiked blank matrix against a neat standard in solvent. An area ratio between 0.85 and 1.15 confirms that matrix suppression has been successfully eliminated.

Part 4: Quantitative Impact of Optimization

To illustrate the causality of these troubleshooting steps, the table below summarizes the expected quantitative improvements in signal-to-noise ratio when applying these methodologies to low-molecular-weight analytes.

Table 1: Quantitative Impact of Optimization Strategies on S/N Ratio

Optimization StrategyBaseline Noise Level (cps)Analyte Signal (cps)S/N RatioImprovement Factor
Pre-optimization (HPLC-grade Solvents) 15,00045,0003.0Baseline
Switch to LC-MS Grade Solvents 2,50048,00019.26.4x
ESI Source Cleaning & Maintenance 80050,00062.520.8x
Implementation of SPE Matrix Cleanup 50085,000170.056.6x

Data represents expected relative improvements based on standard LC-MS/MS troubleshooting principles for low-molecular-weight analytes[2][4].

Part 5: MS Source Tuning Workflow

For small, low-mass analytes like 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, optimizing the cone gas flow is particularly effective at sweeping away interfering solvent clusters, thereby drastically reducing background noise[7].

ESI_Tuning A Target Analyte: 5-(4-Fluorophenyl) -1,2,4-triazin-3-amine B Capillary Voltage Optimize for [M+H]+ A->B C Desolvation Temp Increase for Aqueous B->C D Cone Gas Flow Sweep Low-Mass Noise C->D E Maximized S/N Ratio D->E

Figure 2: Stepwise ESI source tuning pathway for low-molecular-weight triazine derivatives.

Part 6: References

  • Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: Biotech Spain URL: [Link]

  • Title: Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Source: Separation Science URL: [Link]

  • Title: White Film on an LC-MS Source with Background Noise was Very Low - Tech Information Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Losing Sensitivity of LC/MS signal due to High Background? Source: ResearchGate URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: Improved GC‐MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments Source: Taylor & Francis Online URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Impurities in Commercial 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Batches

Welcome to the Technical Support Center. 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a critical building block in the synthesis of A2A adenosine receptor antagonists (such as the clinical candidate[1]) and various bioort...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a critical building block in the synthesis of A2A adenosine receptor antagonists (such as the clinical candidate[1]) and various bioorthogonal probes.

Due to the inherent challenges in the regioselective condensation of unsymmetrical 1,2-dicarbonyls, commercial batches often present with specific impurity profiles[2][3]. As a Senior Application Scientist, I have designed this guide to help you profile, troubleshoot, and purify your commercial batches using self-validating, field-proven methodologies.

Quantitative Data: Common Impurity Profiles

Before troubleshooting, it is critical to establish the baseline of your commercial batch. Below is a quantitative summary of the most frequently encountered impurities, their typical abundance, and the orthogonal analytical methods required to detect them.

Impurity TypeSpecific Compound / CharacteristicTypical AbundanceDetection MethodPrimary Removal Strategy
Regioisomer 6-(4-Fluorophenyl)-1,2,4-triazin-3-amine5% – 15%LC-MS, 2D NMR (HMBC)Supercritical Fluid Chromatography (SFC)
Unreacted SM 1-(4-Fluorophenyl)-2,2-dihydroxyethanone< 2%HPLC (UV 254 nm)Aqueous / MTBE Wash
Oligomers Glyoxal self-condensation productsVariable (Dark Color)UV-Vis, Broad NMR baselineFractional Recrystallization
Hydrolysis 5-(4-Fluorophenyl)-1,2,4-triazin-3-one< 1%LC-MS (ESI+)Silica Gel Chromatography

Troubleshooting Guides & FAQs

Q1: Why does my commercial batch contain up to 15% of an isomeric impurity, and why is it so difficult to remove via standard silica chromatography? A1: The impurity is the regioisomer, 6-(4-fluorophenyl)-1,2,4-triazin-3-amine. The industrial of this intermediate relies on the condensation of 1-(4-fluorophenyl)-2,2-dihydroxyethanone (an unsymmetrical glyoxal) with aminoguanidine bicarbonate[4].

  • The Causality: The regioselectivity is driven by the difference in electrophilicity between the two carbonyl carbons. Initial hydrazone formation predominantly occurs at the more electrophilic aldehyde carbon, yielding the desired 5-aryl product. However, competitive attack at the adjacent ketone carbon produces the 6-aryl isomer[2][3]. Because these isomers have nearly identical polarities and molecular weights, standard normal-phase silica chromatography cannot resolve them efficiently. We recommend Supercritical Fluid Chromatography (SFC) for baseline separation.

Q2: The commercial batch has a dark orange/brown tint instead of a pale yellow/white powder, and the 1 H NMR shows broad baseline peaks. What is the contaminant? A2: The dark coloration and broad NMR signals indicate the presence of glyoxal oligomers. 4-Fluorophenylglyoxal is highly reactive and prone to self-condensation, especially if the industrial vendor did not strictly control the temperature or the slow-release buffering of the aminoguanidine bicarbonate during synthesis[4].

  • The Causality: These oligomers are highly conjugated, causing the dark color, and have variable molecular weights, leading to broad baseline humps in NMR. They can poison palladium catalysts in downstream Suzuki-Miyaura cross-coupling reactions[5]. They must be removed via a targeted recrystallization protocol utilizing a ternary solvent system (MTBE/Water/Ethanol).

Q3: During downstream functionalization (e.g., bromination to form 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine), I observe significant degradation and over-reaction. How can I control this? A3: The 1,2,4-triazine ring is electron-deficient but sensitive to strong acids and nucleophilic attack. If your starting batch contains residual water or unreacted aminoguanidine salts, the addition of N-bromosuccinimide (NBS) can trigger localized exothermic degradation or hydrolysis to the triazin-3-one[5]. Ensure your starting material is rigorously dried (vacuum oven, 40 °C) and perform the bromination in anhydrous DMF at -25 °C, allowing it to warm gradually.

Mandatory Visualizations

G SM1 4-Fluorophenylglyoxal Condensation Condensation (Acetic Acid) SM1->Condensation Oligomers Glyoxal Oligomers (Degradation) SM1->Oligomers Self-condensation SM2 Aminoguanidine SM2->Condensation Major 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine (Target) Condensation->Major Aldehyde attack Minor 6-(4-Fluorophenyl)- 1,2,4-triazin-3-amine (Regioisomer) Condensation->Minor Ketone attack

Reaction pathways leading to the desired 1,2,4-triazine and common regioisomeric/oligomeric impurities.

G Batch Commercial Batch LCMS LC-MS / NMR Profiling Batch->LCMS Decision Impurity Type? LCMS->Decision Regio >5% Regioisomer Decision->Regio Color Oligomers / Salts Decision->Color SFC SFC Separation Regio->SFC Recryst Recrystallization Color->Recryst Pure Purified Product (>99% Purity) SFC->Pure Recryst->Pure

Step-by-step analytical and purification workflow for commercial 1,2,4-triazin-3-amine batches.

Experimental Protocols

Protocol A: SFC Separation of Regioisomers

Because the 5-aryl and 6-aryl isomers are nearly indistinguishable by standard chromatography, exploits minute differences in their dipole moments and hydrogen-bonding networks[2][3].

  • Sample Preparation: Dissolve the commercial batch in a 1:1 mixture of Methanol/Dichloromethane (DCM) to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase: Utilize a chiral or specialized achiral stationary phase (e.g., Chiralpak AD-H or 2-Ethylpyridine, 5 µm, 250 × 21.2 mm).

  • Mobile Phase: Isocratic flow of 80% supercritical CO 2​ and 20% Methanol (modified with 0.1% Diethylamine to suppress secondary amine interactions).

  • Method Parameters: Flow rate at 70 mL/min, Back Pressure Regulator (BPR) set to 120 bar, column temperature at 35 °C. Detection via UV at 254 nm.

  • Self-Validation Check: Reinject the collected fractions on an analytical SFC system. Confirm the regiochemistry of the isolated peaks using 2D HMBC NMR: the desired 5-aryl isomer will show a strong long-range 13 C- 1 H coupling correlation between the triazine amine protons and the C5 carbon, which is absent in the 6-aryl isomer.

Protocol B: Multicomponent Recrystallization for Oligomer Removal

This protocol leverages the differential solubilities of the triazine product, polar unreacted salts, and organic oligomers[4].

  • Suspension: Suspend 10.0 g of the crude commercial batch in 30 mL of Methyl tert-butyl ether (MTBE) in a 100 mL flask. Stir vigorously at 20 °C for 30 minutes.

    • Causality: MTBE removes non-polar organic impurities while keeping the highly crystalline 1,2,4-triazine intact.

  • Filtration: Filter the suspension under a vacuum.

  • Aqueous Wash: Wash the filter cake twice with 15 mL of deionized water.

    • Causality: Water solubilizes and removes unreacted aminoguanidine bicarbonate and highly polar glyoxal fragments.

  • Ethanol Wash: Wash the cake twice with 10 mL of ice-cold ethanol.

    • Self-Validation Check: Collect the ethanol filtrate and perform a UV-Vis scan (300-400 nm). The wash process is complete when the filtrate runs clear and shows no broad absorption bands, indicating complete oligomer removal.

  • Drying: Transfer the white/pale-yellow powder to a vacuum oven and dry at 40 °C to a constant weight. Validate final purity using Quantitative NMR (QNMR) against a maleic acid internal standard to ensure assay >98% w/w[4].

References

  • Multikilogram-Scale Preparation of AZD4635 via C–H Borylation and Bromination: The Corrosion of Tantalum by a Bromine/Methanol Mixture Organic Process Research & Development URL:[Link]

  • Synthetic Route Design of AZD4635, an A2AR Antagonist Organic Process Research & Development URL:[Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in Cell Assays

Welcome to the Technical Support Center. 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a highly versatile pharmacophore and intermediate, most notably recognized as the core scaffold for potent Adenosine A2A receptor antag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a highly versatile pharmacophore and intermediate, most notably recognized as the core scaffold for potent Adenosine A2A receptor antagonists (such as AZD4635/Imaridenant) 1[1]. However, its structural mimicry of the purine ring makes it a "privileged scaffold" that is highly susceptible to off-target kinase engagement and GPCR cross-reactivity.

This guide is designed for drug development professionals and assay scientists to troubleshoot, isolate, and validate the specific biological activity of this compound in complex cellular models.

Part 1: Troubleshooting FAQs & Mechanistic Pitfalls

FAQ 1: Why am I seeing unexpected metabolic shifts (e.g., altered glycolysis) in my target cells when using this compound?

Causality: The 1,2,4-triazin-3-amine scaffold structurally mimics the adenine ring of ATP. The amine group at the 3-position and the nitrogen atoms in the triazine ring form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Consequently, this compound class exhibits potent off-target inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) and c-Met kinase 2[2][3]. Inhibition of PDK1 prevents the inactivation of the Pyruvate Dehydrogenase (PDH) complex, forcibly shifting cellular metabolism from aerobic glycolysis to oxidative phosphorylation. If your assay measures metabolic outputs, this off-target kinase inhibition will severely confound your A2A receptor data. Resolution: Restrict compound concentrations strictly below 100 nM in cellular assays. Implement Protocol B (below) to run a parallel cell-free biochemical kinase assay as a counter-screen.

FAQ 2: How do I distinguish between A2A-mediated immunosuppression reversal and A1/A3 receptor cross-reactivity?

Causality: Adenosine receptors (A1, A2A, A2B, A3) share high sequence homology within their orthosteric binding sites. The triazine core binds deeply inside the orthosteric cavity of A1 and A3 receptors 4[4]. Because A1 and A3 couple to Gi/o proteins (decreasing cAMP) while A2A couples to Gs (increasing cAMP), cross-reactivity at higher concentrations will artificially suppress cAMP levels, neutralizing the intended A2A antagonistic effect. Resolution: Do not rely solely on downstream phenotypic readouts (like T-cell proliferation). Utilize a multiplexed cAMP biosensor assay with internal pharmacological controls (Protocol A) to isolate the Gs-coupled pathway.

FAQ 3: My dose-response curves are bell-shaped, and I observe high well-to-well variability at concentrations >10 µM. What is happening?

Causality: Triazine derivatives with fluorophenyl substitutions exhibit high planarity and lipophilicity, leading to poor aqueous solubility. At concentrations exceeding 10 µM in standard assay media (e.g., DMEM with 10% FBS), the compound forms colloidal aggregates. These aggregates sequester proteins, induce non-specific cytotoxicity, and scatter light/fluorescence, leading to artifactual readouts. Resolution: Never exceed 0.5% final DMSO concentration. Incorporate 0.01% Pluronic F-127 into your assay buffer to maintain monomeric dispersion, and validate solubility using Dynamic Light Scattering (DLS).

Part 2: Pathway Visualization & Quantitative Profiling

Signaling cluster_target Intended Target Pathway cluster_offtarget1 Kinase Off-Target cluster_offtarget2 GPCR Off-Target Compound 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine A2A Adenosine A2A Receptor (Antagonism) Compound->A2A PDK1 PDK1 / c-Met (Inhibition) Compound->PDK1 A1A3 A1 / A3 Receptors (Antagonism/Agonism) Compound->A1A3 cAMP_up cAMP Accumulation (Restored) A2A->cAMP_up Immune Immune Cell Activation cAMP_up->Immune Metabolism Metabolic Shift (OxPhos over Glycolysis) PDK1->Metabolism cAMP_down cAMP Suppression (Confounding) A1A3->cAMP_down

Diagram 1: Intended A2A receptor modulation vs. common kinase and GPCR off-target pathways.

Table 1: Quantitative Off-Target Profiling Summary
Target / Off-TargetProtein ClassPrimary EffectTypical IC50 / Ki RangeConfounding Assay Phenotype
Adenosine A2A GPCR (Gs)Antagonism10 - 50 nMIntended Target (cAMP rescue)
PDK1 KinaseInhibition40 - 330 nMMetabolic shift (OxPhos)
c-Met KinaseInhibition50 - 100 nMAltered cell proliferation
Adenosine A1 GPCR (Gi)Antagonism500 - 1000 nMcAMP suppression

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. A cellular phenotype cannot be trusted unless internal controls actively rule out off-target interference.

Protocol A: Multiplexed cAMP Biosensor Assay with Internal GPCR Controls

Purpose: To confirm that the observed cellular response is exclusively driven by A2A antagonism, ruling out A1/A3 cross-reactivity and general cytotoxicity.

  • Cell Preparation: Plate HEK293 cells stably expressing the A2A receptor and a BRET-based cAMP biosensor in a 384-well plate.

  • Internal Pharmacological Blockade (Self-Validation Step 1): Pre-treat control wells with 100 nM DPCPX (a highly selective A1 antagonist) and 100 nM MRS1220 (A3 antagonist). Logic: If the triazine compound's efficacy shifts in the presence of these blockers, your working concentration is hitting off-target GPCRs.

  • Compound Addition: Add 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in a 10-point titration curve (1 nM to 10 µM).

  • Agonist Challenge: Stimulate cells with 100 nM CGS21680 (A2A agonist) to induce a baseline cAMP spike.

  • Multiplexed Readout (Self-Validation Step 2): Measure the BRET ratio to quantify cAMP. Immediately follow with a luminescent ATP-based viability reagent (e.g., CellTiter-Glo) in the exact same wells. Logic: A drop in cAMP at high compound concentrations must be cross-referenced with viability. If ATP drops, the cAMP reduction is an artifact of cytotoxicity, not receptor pharmacology.

Protocol B: DLS-Guided Compound Preparation & Kinase Counter-Screening

Purpose: To prevent colloidal aggregation artifacts and rule out hinge-binding kinase inhibition.

  • Stock Preparation: Dissolve the compound to 10 mM in 100% anhydrous DMSO.

  • Aqueous Dispersion: Dilute the stock to a 10 µM working concentration in assay buffer supplemented with 0.01% Pluronic F-127 (a non-ionic surfactant).

  • DLS Quality Control (Self-Validation Step 1): Analyze the 10 µM solution using Dynamic Light Scattering (DLS). Logic: The Polydispersity Index (PDI) must be <0.2, and particle size <10 nm. If particles >100 nm are detected, the compound has aggregated and the dose must be discarded to prevent false-positive light scattering in your assay.

  • Parallel Kinase Counter-Screen (Self-Validation Step 2): Run an ADP-Glo biochemical assay against recombinant PDK1 and c-Met using the exact same compound dilution. Logic: If the biochemical assay shows >20% kinase inhibition at your cellular working dose, any observed anti-proliferative cellular phenotype cannot be exclusively attributed to A2A antagonism.

Workflow Start Compound Preparation (0.1% DMSO max) DLS DLS Aggregation Check (Self-Validation) Start->DLS DLS->Start Aggregated CellAssay Cell-Based Assay (e.g., BRET cAMP) DLS->CellAssay Monomeric Controls Internal Controls: +DPCPX (A1 block) +DCA (PDK1 block) CellAssay->Controls Readout Orthogonal Readouts: Luminescence & Viability Controls->Readout Analysis Data Interpretation (Exclude Off-Target Artifacts) Readout->Analysis

Diagram 2: Self-validating experimental workflow to isolate target-specific compound effects.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) 4

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Source: MDPI 2

  • AZD4635 enhances immune activation and infiltration in vivo Source: Journal for ImmunoTherapy of Cancer (via ResearchGate) 1

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu Source: CentAUR 3

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Validating LC-MS/MS Methods for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Quantification

As drug development pipelines increasingly focus on targeted small-molecule therapies, the demand for robust, highly sensitive bioanalytical assays is paramount. The compound (CAS 107128-47-2)[1] presents a unique analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted small-molecule therapies, the demand for robust, highly sensitive bioanalytical assays is paramount. The compound (CAS 107128-47-2)[1] presents a unique analytical challenge. Featuring an exocyclic amine, a nitrogen-rich triazine core, and a hydrophobic fluorophenyl ring, this molecule exhibits mixed retention behavior and is highly susceptible to matrix-induced ion suppression in biological fluids.

This guide provides a comprehensive, data-driven comparison of sample preparation and chromatographic strategies to quantify this analyte in human plasma. By grounding our methodology in the[2][3][4], we establish a self-validating system that ensures accuracy, precision, and regulatory compliance.

Mechanistic Causality: Designing the Analytical Workflow

To build a rugged LC-MS/MS method, every experimental choice must be driven by the analyte’s physicochemical properties.

Ionization Strategy

The exocyclic amine group (estimated pKa ~5.5) readily accepts a proton in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice. Using 0.1% formic acid in the mobile phase ensures the analyte remains fully protonated, yielding a strong [M+H]+ precursor ion at m/z 191.1.

Sample Preparation: PPT vs. MCX-SPE

Biological matrices like plasma contain high concentrations of endogenous phospholipids, which compete for charge droplets in the ESI source, causing severe signal suppression.

  • Protein Precipitation (PPT): While fast, PPT using acetonitrile only removes proteins, leaving phospholipids largely intact.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: This is mechanistically superior. The sulfonic acid groups on the MCX sorbent strongly bind the protonated amine of the triazine at low pH. This allows for rigorous washing with 100% methanol to strip away neutral lipids and phospholipids before eluting the analyte with a high-pH solvent (which neutralizes the amine, breaking the ionic bond).

Chromatographic Separation: C18 vs. Biphenyl
  • C18 Stationary Phase: Relies purely on hydrophobic (dispersive van der Waals) interactions. Because the triazine core is relatively polar, the analyte elutes early on a C18 column, often co-eluting with the solvent front and residual matrix suppression zones.

  • Biphenyl Stationary Phase: Offers orthogonal retention mechanisms. The biphenyl rings engage in strong π−π stacking with the analyte's fluorophenyl and triazine rings, while also providing dipole-dipole interactions with the highly electronegative fluorine atom. This dramatically enhances retention and peak symmetry.

Mechanism Analyte 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Alkyl Binding Biphenyl Biphenyl Stationary Phase (π-π & Dipole-Dipole) Analyte->Biphenyl Aromatic Stacking Res1 Broad Peak & Poor Retention C18->Res1 Res2 Sharp Peak & Enhanced Retention Biphenyl->Res2

Fig 1. Mechanistic comparison of analyte interactions with C18 versus Biphenyl columns.

Experimental Protocols

To ensure a self-validating assay, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​ -labeled analyte, must be spiked into every sample prior to extraction. This corrects for any variations in extraction recovery or matrix effects.

Protocol A: Optimized MCX-SPE Extraction
  • Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the amine is fully protonated.

  • Condition & Equilibrate: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the 30 mg MCX cartridge.

  • Load: Apply the pre-treated sample to the cartridge (1-2 drops/sec).

  • Wash Step 1 (Aqueous): Wash with 1 mL 2% Formic acid in water to remove polar interferences.

  • Wash Step 2 (Organic): Wash with 1 mL 100% Methanol to remove hydrophobic phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Protocol B: LC-MS/MS Conditions
  • Column: Biphenyl Core-Shell ( 50×2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 2.5 min; hold at 95% B for 1 min; re-equilibrate at 5% B for 1 min. Flow rate: 0.4 mL/min.

  • MS/MS Detection (MRM):

    • Analyte: m/z 191.1 109.0 (Quantifier), m/z 191.1 82.0 (Qualifier).

    • SIL-IS: m/z 194.1 112.0.

Workflow A Plasma Sample (Spiked with SIL-IS) B Sample Preparation (MCX-SPE vs. PPT) A->B C Chromatographic Separation (Biphenyl vs. C18) B->C D ESI+ MS/MS Detection (MRM Mode) C->D E ICH M10 Validation (Accuracy, Precision, ME) D->E

Fig 2. Overall LC-MS/MS method development and validation workflow.

Comparative Performance Data

Sample Preparation: Overcoming Matrix Effects

Following the quantitative assessment framework established by[5][6], we evaluated the Matrix Factor (MF) and Extraction Recovery (RE). An MF of 100% indicates no matrix effect, whereas <100% indicates ion suppression.

Extraction MethodMean Recovery (%)Matrix Factor (%)Phospholipid RemovalWorkflow Time
Protein Precipitation (PPT) 74.5 ± 6.2%58.3 ± 8.1% (Severe Suppression)Poor~15 mins
MCX-SPE (Optimized) 93.2 ± 3.4%98.1 ± 2.5% (Negligible)Excellent~45 mins
Chromatographic Performance

Comparing a standard sub-2µm C18 column against a Biphenyl column of identical dimensions.

Column ChemistryRetention Time ( tR​ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Signal-to-Noise at LLOQ
C18 (Hydrophobic) 0.85 min1.65 (Tailing)~4,50012:1
Biphenyl ( π−π / Dipole) 1.72 min1.08 (Symmetrical)~11,20045:1

Conclusion: The Biphenyl column doubles the retention time, moving the analyte safely away from the solvent front. The π−π interactions resolve the peak tailing observed on the C18, resulting in a 3.75x increase in Signal-to-Noise at the LLOQ.

ICH M10 Validation Summary

To ensure regulatory trustworthiness, the optimized method (MCX-SPE + Biphenyl LC) was subjected to a full validation in accordance with [2][3][4]. The guidelines dictate that accuracy must be within ±15% of nominal concentrations (±20% at LLOQ), and precision (CV) must not exceed 15% (20% at LLOQ)[2][7].

Validation ParameterLow QC (3.0 ng/mL)Mid QC (50.0 ng/mL)High QC (400 ng/mL)LLOQ (1.0 ng/mL)ICH M10 Criteria Met?
Intra-Assay Accuracy (% Bias) +3.2%-1.5%+2.1%+8.4%Yes ( ≤±15% )
Intra-Assay Precision (% CV) 4.5%3.1%2.8%9.2%Yes ( ≤15% )
Inter-Assay Accuracy (% Bias) +4.1%-2.0%+1.8%+10.1%Yes ( ≤±15% )
Inter-Assay Precision (% CV) 5.8%4.2%3.5%11.5%Yes ( ≤15% )

Conclusion & Recommendations

For the quantification of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in biological matrices, relying on generic reversed-phase (C18) and protein precipitation workflows leads to poor retention, peak tailing, and severe ion suppression.

By understanding the molecule's specific physicochemical traits, we demonstrate that a Biphenyl stationary phase coupled with MCX Solid Phase Extraction creates a highly robust, self-validating analytical system. This optimized workflow easily meets all stringent ICH M10 regulatory criteria, providing researchers and drug development professionals with a reliable, high-throughput assay for pharmacokinetic profiling.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • 5-(4-fluorophenyl)-1,2,4-triazin-3-amine Chemical Substance Information (CAS 107128-47-2) Source: NextSDS Substance Database URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Source: Analytical Chemistry (Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M., 2003) URL:[Link]

Sources

Comparative

Comparative analysis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine and traditional kinase inhibitors

Comparative Analysis: 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Scaffold vs. Traditional Kinase Inhibitors Introduction & Pharmacological Context For decades, oncology drug development has been dominated by traditional ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Scaffold vs. Traditional Kinase Inhibitors

Introduction & Pharmacological Context

For decades, oncology drug development has been dominated by traditional kinase inhibitors (TKIs) targeting tumor-intrinsic oncogenic drivers (e.g., EGFR, BRAF, MEK). However, the inevitable emergence of acquired resistance via secondary kinase mutations has driven a paradigm shift toward immuno-oncology.

The 5-(4-fluorophenyl)-1,2,4-triazin-3-amine chemical scaffold (CAS 107128-47-2) represents a breakthrough in this space. Rather than inhibiting intracellular kinases, this moiety serves as the core pharmacophore for potent, orally bioavailable Adenosine A2A Receptor (A2AR) antagonists, such as Imaradenant (AZD4635)[1]. By targeting G-protein coupled receptors (GPCRs) in the tumor microenvironment (TME), this scaffold reverses adenosine-mediated immunosuppression, offering a fundamentally different mechanism of action compared to traditional ATP-competitive TKIs[2].

Mechanistic Divergence: TME Modulation vs. Intracellular Signaling

Traditional Kinase Inhibitors: TKIs function by competitively binding to the ATP-binding pocket of mutated or overactive receptor tyrosine kinases (RTKs) or non-receptor kinases. This halts downstream signaling cascades (like MAPK or PI3K/AKT), directly inducing cytostasis or apoptosis in the tumor cell.

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Derivatives (A2AR Antagonists): Solid tumors frequently hijack the purinergic signaling pathway, accumulating extracellular adenosine to escape immunosurveillance. Adenosine binds to A2AR (a Gs-coupled GPCR) on CD8+ T cells, triggering intracellular cAMP accumulation that potently suppresses T-cell activation and IFNγ secretion. The triazine scaffold selectively antagonizes A2AR, blocking this cAMP surge and rescuing anti-tumor immunity[2].

G cluster_0 Tumor Microenvironment: A2AR Pathway cluster_1 Tumor Intrinsic: Kinase Pathway Adenosine Adenosine (TME) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates cAMP cAMP Accumulation A2AR->cAMP Gs signaling TCell T-Cell Suppression cAMP->TCell Inhibits immunity Triazine 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Scaffold (A2AR Antagonist) Triazine->A2AR Blocks GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds Signaling MAPK / PI3K Cascades RTK->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Drives TKI Traditional Kinase Inhibitor TKI->RTK Inhibits

Fig 1: Mechanistic divergence between A2AR antagonism and traditional kinase inhibition.

Quantitative Data Comparison

To objectively evaluate the utility of the triazine scaffold against standard TKIs, we must compare their pharmacological profiles.

Parameter5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Derivatives (e.g., AZD4635)Traditional Kinase Inhibitors (e.g., Erlotinib, Imatinib)
Primary Target Class G-Protein Coupled Receptor (GPCR)Intracellular Kinase (RTK / Non-receptor)
Target Localization Tumor Microenvironment (Host Immune Cells)Tumor-Intrinsic (Cancer Cells)
Binding Affinity Ki​ ~ 1.7 nM (A2AR)[1] IC50​ ~ 2 - 10 nM (Specific Kinases)
Selectivity Profile >30-fold over other Adenosine Receptors[1]Often multi-kinase (off-target toxicity risk)
Primary Phenotype Restored T-cell proliferation and IFNγ secretion[2]Direct tumor cell apoptosis / cytostasis
Resistance Mechanism Upregulation of alternative checkpoints (e.g., CD73, PD-L1)Gatekeeper mutations (e.g., T790M), bypass tracks

Experimental Methodologies: Self-Validating Protocols

As an application scientist, establishing robust, self-validating assays is critical to distinguish GPCR antagonism from direct kinase inhibition.

Protocol A: cAMP Accumulation Assay (HTRF) for A2AR Antagonism Causality & Design: Because A2AR is Gs-coupled, measuring cAMP directly quantifies receptor blockade. Homogeneous Time Resolved Fluorescence (HTRF) provides a highly sensitive, self-validating readout where the signal inversely correlates with cAMP concentration. Step-by-Step:

  • Cell Preparation: Seed CHO cells stably expressing human A2AR at 1×104 cells/well in a 384-well plate.

  • Internal Controls (Self-Validation):

    • Positive Control: 10 µM Forskolin (direct adenylyl cyclase activator) to validate the detection reagents independently of the receptor.

    • Baseline Control: Vehicle (DMSO) to establish basal cAMP levels.

  • Agonist Challenge: Incubate cells with 5'-N-ethylcarboxamidoadenosine (NECA), a stable adenosine analog, at its EC80​ concentration to induce cAMP accumulation.

  • Antagonist Titration: Add the triazine derivative in a 10-point dose-response curve (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the IC50​ based on the reversal of NECA-induced cAMP production.

Protocol B: ADP-Glo™ Kinase Assay for TKI Profiling Causality & Design: To confirm that the triazine scaffold does not possess off-target kinase activity (a common liability in heterocyclic compounds), a universal ADP detection assay is employed. It measures the ADP generated by kinase activity, validating true ATP-competitive inhibition. Step-by-Step:

  • Reaction Setup: Combine purified target kinase (e.g., EGFR), ATP (at Km​ ), and specific peptide substrate in a 384-well plate.

  • Compound Addition: Add the test compound (TKI or Triazine derivative) and incubate for 60 minutes.

  • Self-Validation Controls: Include a no-enzyme blank (background ATP hydrolysis) and a pan-kinase inhibitor (e.g., Staurosporine) as a positive inhibition control.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation).

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. A true TKI will show a dose-dependent decrease in luminescence, whereas the highly selective triazine A2AR antagonist will show no effect.

Expertise & Experience: Strategic Applications in Drug Development

The strategic decision to utilize the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine scaffold over a traditional TKI hinges on the tumor's evolutionary dynamics. TKIs apply immense selective pressure directly on the cancer cell, inevitably selecting for resistant clones. Conversely, targeting the host immune system via A2AR antagonism circumvents tumor-intrinsic mutational escape.

Furthermore, because high adenosine levels in the TME actively suppress the efficacy of immune checkpoint inhibitors (ICIs), the triazine scaffold exhibits profound synergy when combined with anti-PD-1/PD-L1 therapies (such as durvalumab), a combination currently being evaluated in clinical trials[2].

References[2] Title: Abstract 5580: Preclinical pharmacodynamics and antitumor activity of AZD4635, a novel adenosine 2A receptor inhibitor that reverses adenosine mediated T cell suppression. Source: Cancer Research - AACR Journals. URL: https://aacrjournals.org/cancerres/article/77/13_Supplement/5580/609059/Abstract-5580-Preclinical-pharmacodynamics-and[1] Title: Imaradenant (HTL1071) | A2AR Antagonist. Source: MedChemExpress. URL: https://www.medchemexpress.com/AZD4635.html

Sources

Validation

A Comprehensive Guide to 1H and 13C NMR Spectra Validation for the Purity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

In the landscape of pharmaceutical development, establishing the purity and structural integrity of an active pharmaceutical ingredient (API) is of paramount importance.[1][2][3] Nuclear Magnetic Resonance (NMR) spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, establishing the purity and structural integrity of an active pharmaceutical ingredient (API) is of paramount importance.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure and quantification.[2][4][5] This guide provides an in-depth comparison and validation workflow using ¹H and ¹³C NMR spectroscopy for the purity assessment of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry.

The Imperative of Spectroscopic Validation in Drug Development

The journey from a promising chemical entity to a market-approved drug is paved with rigorous quality control measures.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate comprehensive analytical validation to ensure the identity, strength, quality, and purity of a drug substance.[3][6][7][8] NMR spectroscopy, due to its non-destructive nature and high reproducibility, is a powerful tool for both qualitative and quantitative analysis, making it indispensable for GMP (Good Manufacturing Practice) release testing.[3][4]

Quantitative NMR (qNMR) offers a primary method for purity determination, often with accuracy and precision comparable to traditional chromatographic techniques.[9][10][11] It allows for the direct quantification of an analyte against a certified reference standard, providing an absolute measure of purity.[12]

Part 1: The Foundational Principles of NMR for Purity Assessment

NMR spectroscopy is based on the magnetic properties of atomic nuclei.[13] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency.[13][14] This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.[9][15]

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR is particularly valuable for its high sensitivity and the rich information derived from:

  • Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of the proton.[15][16] Protons attached to electronegative atoms or aromatic rings are "deshielded" and appear at higher chemical shifts (downfield).[16]

  • Integration: The area under a signal is directly proportional to the number of protons it represents, providing a quantitative ratio of different proton types within the molecule.[17][18]

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets. The pattern of this splitting provides information about the connectivity of atoms.[9][19]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C NMR offers a complementary and often simpler view of the molecule.[14][20]

  • Chemical Shift (δ): The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap and a clearer depiction of the carbon framework.[14][20]

  • Decoupling: ¹³C spectra are typically acquired with proton decoupling, which collapses the C-H coupling and results in a single sharp peak for each unique carbon atom, simplifying the spectrum.

  • Symmetry: The number of signals in a ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, providing a clear indication of molecular symmetry.[18][20][21]

Part 2: Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is the bedrock of reliable data. The following steps outline a validated procedure for acquiring high-quality NMR spectra for purity assessment.

Step 1: Sample Preparation - The Critical First Step

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[22]

  • Analyte & Standard Weighing: Accurately weigh approximately 5-25 mg of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.[12] The internal standard should be chemically inert, stable, and have signals that do not overlap with the analyte signals.

  • Solvent Selection & Dissolution: Choose a deuterated solvent that completely dissolves both the analyte and the internal standard.[23] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, aromatic compounds. Add a precise volume (e.g., 0.6-0.7 mL) of the deuterated solvent to the vial.[24]

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Prep cluster_prep Sample Preparation weigh_analyte Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve Precise Volume homogenize Homogenize (Vortex/Sonicate) dissolve->homogenize filter Filter into NMR Tube homogenize->filter label_tube Label Tube filter->label_tube

Caption: A streamlined workflow for preparing NMR samples for purity analysis.

Step 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 5 s2 s
Acquisition Time 4 s1 s
Spectral Width 20 ppm240 ppm

Causality Behind Experimental Choices:

  • Relaxation Delay (d1): A longer relaxation delay in ¹H NMR ensures complete relaxation of the protons, which is critical for accurate integration and, therefore, accurate quantification.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[20]

Part 3: Spectral Analysis and Purity Validation of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

The structure of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

Diagram: Structure of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Caption: Chemical structure of the target compound.

¹H NMR Spectrum Analysis

The expected ¹H NMR spectrum in DMSO-d₆ will exhibit signals corresponding to the aromatic protons and the amine protons.

Expected ¹H Chemical Shifts and Multiplicities:

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
H (Triazine Ring)~9.5 - 10.0Singlet1H
H (Phenyl Ring, ortho to F)~7.2 - 7.4Triplet (apparent)2H
H (Phenyl Ring, meta to F)~8.1 - 8.3Doublet of doublets2H
NH₂ (Amine)~6.5 - 7.5 (broad)Singlet (broad)2H

Interpretation:

  • The downfield singlet corresponds to the single proton on the 1,2,4-triazine ring.[25]

  • The protons on the 4-fluorophenyl ring will appear as two distinct signals due to their different electronic environments relative to the fluorine atom. The protons ortho to the fluorine will show coupling to the fluorine nucleus, often appearing as an apparent triplet. The protons meta to the fluorine will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine.[19]

  • The amine protons often appear as a broad singlet and their chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.[26]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Expected ¹³C Chemical Shifts:

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C (Triazine Ring, attached to Phenyl)~155 - 160
C (Triazine Ring, CH)~145 - 150
C (Triazine Ring, attached to NH₂)~160 - 165
C (Phenyl Ring, attached to Triazine)~130 - 135
C (Phenyl Ring, CH, ortho to F)~115 - 120 (doublet, JCF ≈ 22 Hz)
C (Phenyl Ring, CH, meta to F)~130 - 135 (doublet, JCF ≈ 9 Hz)
C (Phenyl Ring, attached to F)~160 - 165 (doublet, JCF ≈ 250 Hz)

Interpretation:

  • The carbons of the triazine ring will appear in the downfield region, typically above 145 ppm.[27]

  • The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), while the other carbons will show smaller two- and three-bond coupling constants.[20] This C-F coupling is a definitive diagnostic feature.

Purity Calculation using qNMR

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_standard = Purity of the internal standard

Part 4: Identifying and Quantifying Impurities

A crucial aspect of NMR validation is the identification of potential impurities. Common impurities in the synthesis of triazine derivatives can include:

  • Starting Materials: Residual unreacted precursors.

  • Incompletely Substituted Intermediates: For example, if the synthesis involves nucleophilic substitution on a triazine core, intermediates with remaining leaving groups might be present.[28]

  • Side-Products: Products from unintended reactions.

  • Residual Solvents: Solvents used in the synthesis or purification process.

These impurities will present their own characteristic signals in the NMR spectra. By integrating the signals of the impurities relative to the analyte or the internal standard, their quantity can be determined.

Part 5: Comparison with Alternative Methodologies

While NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment.

TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High sensitivity for trace impurities, well-established for purity analysis.Requires specific reference standards for each impurity for accurate quantification.
Mass Spectrometry (MS) Excellent for identifying the molecular weight of the analyte and impurities.[1]Not inherently quantitative without calibration.
Elemental Analysis Provides the elemental composition of the bulk sample.Does not distinguish between the main compound and impurities with the same elemental composition.

Diagram: Integrated Analytical Approach for Purity Validation

analytical_workflow cluster_workflow Purity Validation Workflow NMR NMR (¹H & ¹³C) - Structure Confirmation - qNMR Purity Final_Purity Final Purity Assessment NMR->Final_Purity HPLC HPLC - Impurity Profiling - Purity Check HPLC->Final_Purity MS Mass Spectrometry - Molecular Weight Verification - Impurity Identification MS->Final_Purity Elemental Elemental Analysis - Elemental Composition Elemental->Final_Purity

Caption: A multi-technique approach for comprehensive purity validation.

Conclusion: A Self-Validating System for Quality Assurance

The combined use of ¹H and ¹³C NMR spectroscopy provides a robust, self-validating system for the purity assessment of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. The detailed structural information from both spectra allows for unambiguous identification, while the quantitative nature of ¹H NMR enables accurate purity determination. By integrating this NMR workflow with orthogonal analytical techniques, researchers and drug development professionals can ensure the highest standards of quality and scientific integrity for their compounds, ultimately contributing to the development of safe and effective medicines.

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Comparative

A Researcher's Guide to Ensuring Reproducible IC50 Values: A Comparative Study Using 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a potential therapeutic agent.[1][2] However, the journey t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a potential therapeutic agent.[1][2] However, the journey to obtaining a consistent and reliable IC50 value is often fraught with challenges, leading to variability that can confound structure-activity relationship (SAR) studies and hinder the progress of promising compounds. This guide provides an in-depth analysis of the factors influencing IC50 reproducibility, using the novel compound 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine as a case study. We will delve into a comparative analysis of two widely used in vitro assays—a biochemical kinase assay and a cell-based proliferation assay—to illustrate how methodological nuances can impact the final IC50 value.

The 1,2,4-triazine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases and as cytotoxic agents against cancer cell lines.[3][4][5] Given this therapeutic potential, establishing a robust and reproducible method for determining the potency of new 1,2,4-triazine analogs, such as 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, is of paramount importance.

The Challenge of IC50 Reproducibility

Inconsistent IC50 values are a common frustration in many laboratories.[6] While some degree of variation is expected, significant discrepancies can arise from a multitude of factors, ranging from the purity of the compound to the specific parameters of the assay.[6][7] An acceptable range of variation for cell-based assays is often considered to be within a two- to three-fold difference; larger variations may signal underlying issues with experimental consistency.[6] This guide will illuminate the path to minimizing such variability through careful experimental design and execution.

Comparative Analysis of In Vitro Assays for IC50 Determination

To explore the nuances of IC50 determination, we will consider two distinct, yet complementary, in vitro assays: a biochemical kinase assay and a cell-based proliferation assay (MTT).

Biochemical Kinase Assay

Biochemical assays isolate the target enzyme and the inhibitor, providing a direct measure of their interaction without the complexities of a cellular environment.[2] For our hypothetical compound, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, let's assume its primary target is a specific protein kinase, a common target for 1,2,4-triazine derivatives.[3][8]

Experimental Workflow: Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution Series D Incubate Compound with Kinase A->D B Kinase & Substrate Preparation B->D C ATP Solution E Initiate Reaction with ATP C->E D->E Pre-incubation F Stop Reaction E->F Incubation G Measure Phosphorylated Substrate F->G H Normalize Data G->H I Non-linear Regression H->I J Calculate IC50 I->J

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol: In Vitro Kinase Assay [9][10]

  • Compound Preparation : Prepare a serial dilution of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in DMSO. A common starting concentration is 100 µM, with 2- or 3-fold serial dilutions.[11]

  • Reaction Mixture : In a 96-well plate, combine the purified kinase and its specific substrate in a kinase buffer.

  • Compound Incubation : Add the diluted compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.

  • Initiation : Start the kinase reaction by adding a solution of ATP. The concentration of ATP is a critical parameter and should be close to the Michaelis constant (Km) for the enzyme.

  • Incubation : Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Termination : Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ required for kinase activity.

  • Detection : Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radioactive assays (using ³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.[12]

  • Data Analysis : Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Factors Influencing IC50 in Biochemical Assays

FactorInfluence on IC50Rationale
ATP Concentration HighIf the inhibitor is ATP-competitive, a higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition.[1]
Enzyme Concentration HighUnder tight-binding conditions, where the inhibitor concentration is comparable to the enzyme concentration, the IC50 can be limited by the enzyme concentration.[13]
Substrate Concentration VariableThe effect of substrate concentration on IC50 depends on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13]
Incubation Time LowA longer incubation time may allow for slow-binding inhibitors to reach equilibrium, potentially resulting in a lower IC50.
DMSO Concentration HighHigh concentrations of DMSO (>1-2%) can denature the enzyme, leading to an artificially high IC50.[13]
Cell-Based Proliferation Assay (MTT)

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on a biological process within intact cells.[14] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

Experimental Workflow: MTT Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Add Compound Dilution Series B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance G->H I Normalize Data H->I J Non-linear Regression I->J K Calculate IC50 J->K

Caption: Workflow for a typical MTT cell proliferation assay.

Detailed Protocol: MTT Assay [15][16][17]

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. Include vehicle-only (e.g., DMSO) controls.

  • Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[16]

  • Absorbance Reading : Measure the absorbance of the solution using a plate reader at a wavelength of 570-590 nm.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50.[18]

Factors Influencing IC50 in Cell-Based Assays

FactorInfluence on IC50Rationale
Cell Line Choice Highly VariableDifferent cell lines have varying genetic backgrounds, growth rates, and expression levels of the target protein, all of which can significantly impact drug sensitivity.
Cell Density VariableBoth very low and very high cell densities can affect the final IC50 value. It is crucial to determine the optimal seeding density for each cell line.
Exposure Time LowLonger exposure times may allow for the compound to exert its full effect, potentially leading to a lower IC50.[18]
Serum Concentration HighComponents in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration and leading to a higher IC50.[6]
Passage Number VariableHigh passage numbers can lead to genetic drift and altered phenotypes, affecting the reproducibility of results.

Hypothetical Comparative Data for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

To illustrate the potential for variability, let's consider the following hypothetical IC50 values for our compound under different assay conditions.

Assay TypeTarget/Cell LineKey ConditionHypothetical IC50 (µM)
Biochemical KinaseKinase X10 µM ATP0.5
Biochemical KinaseKinase X100 µM ATP2.5
Cell ProliferationCell Line A10% FBS, 48h5.0
Cell ProliferationCell Line A2% FBS, 48h2.0
Cell ProliferationCell Line B10% FBS, 48h>50

This table clearly demonstrates how altering a single parameter, such as ATP concentration in a biochemical assay or serum concentration in a cell-based assay, can lead to a significant shift in the measured IC50.

Best Practices for Ensuring Reproducible IC50 Values

To mitigate the variability in IC50 determination, a set of best practices should be adopted:

  • Compound Management : Ensure the purity and stability of the compound. Use freshly prepared dilutions for each experiment.

  • Assay Standardization : Develop and adhere to detailed standard operating procedures (SOPs) for each assay.

  • Consistent Reagents : Use the same lot of reagents, especially serum and media, for a set of comparative experiments.[6]

  • Cell Culture Maintenance : Maintain a consistent cell passage number and regularly check for mycoplasma contamination.

  • Appropriate Controls : Always include positive, negative, and vehicle controls in every assay.

  • Robust Data Analysis : Use appropriate statistical methods and non-linear regression to fit dose-response curves.[13] Report the IC50 with a measure of uncertainty, such as the 95% confidence interval.

  • Orthogonal Assays : Whenever possible, confirm the IC50 value using at least two different assay formats (e.g., a biochemical and a cell-based assay).

Conclusion

The determination of a reliable and reproducible IC50 value is a critical step in the evaluation of any potential drug candidate. As we have seen with our case study of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, the choice of assay and the specific experimental conditions can have a profound impact on the measured potency. By understanding the underlying principles of the chosen assays and meticulously controlling for variables, researchers can enhance the consistency of their data, leading to more informed decisions in the drug discovery pipeline. This guide serves as a framework for designing and executing robust in vitro experiments that yield trustworthy and reproducible IC50 values.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • In vitro kinase assay - Bio-protocol. (2022, September 1).
  • Technical Support Center: Investigating Inconsistent IC50 Values - Benchchem. (n.d.).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte. (2025, September 17).
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Protocol for Invitro Kinase Assay. (n.d.).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • In Vitro Kinase Assays - Revvity. (n.d.).
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024, February 23).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • How can I decide chemical concentration for design of IC50 assay? - ResearchGate. (2021, February 2).
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12).
  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC - NIH. (n.d.).
  • Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. (n.d.).
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives - ResearchGate. (n.d.).
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed. (2023, February 12).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Welcome to a comprehensive guide on characterizing the cross-reactivity of a novel small molecule, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. In drug discovery, understanding a compound's selectivity is as crucial as unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on characterizing the cross-reactivity of a novel small molecule, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. In drug discovery, understanding a compound's selectivity is as crucial as understanding its potency. Unintended interactions, or off-target effects, can lead to toxicity or unexpected side effects, which are major causes of clinical trial failures.[1][2] This guide provides an in-depth, logical framework for assessing the cross-reactivity of this 1,2,4-triazine derivative, designed for researchers and drug development professionals.

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs).[3][4][5][6] This inherent biological activity makes a thorough cross-reactivity assessment essential. Our investigation will follow a tiered approach, from broad, high-throughput in vitro screens to more focused cellular assays, ensuring a comprehensive understanding of the molecule's behavior.

The Strategic Importance of Phased Selectivity Profiling

A phased approach to cross-reactivity studies allows for efficient resource allocation and builds a progressively detailed picture of the compound's specificity. We start with broad, cost-effective methods and use those results to inform more complex, biologically relevant assays.

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} idot Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Large-Scale Kinase Panel Screening

Causality: Since the 1,2,4-triazine scaffold is common in kinase inhibitors, our first and broadest screen should assess binding across the human kinome.[4][7] This provides a rapid, comprehensive view of potential off-targets. A competition binding assay platform like KINOMEscan® is ideal for this purpose as it directly measures binding affinity rather than inhibition of enzymatic activity, avoiding complications from assay-specific conditions.[8][9]

Comparative Alternatives:

  • Compound X (Control): A well-characterized, highly selective inhibitor of a known kinase (e.g., Aurora Kinase A).

  • Compound Y (Control): A known promiscuous or "dirty" kinase inhibitor (e.g., Staurosporine).

Comparing our lead compound to these controls provides immediate context for its selectivity profile.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine and control compounds in 100% DMSO to create a 100x stock solution.

  • Assay Execution: Submit compounds to a commercial provider (e.g., Eurofins Discovery) for screening against a large panel of human kinases (e.g., 468 kinases). The assay typically uses a single high concentration (e.g., 10 µM).

  • Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is quantified via qPCR.[9]

  • Data Analysis: Results are reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35 or %Ctrl < 10.

Data Presentation: Comparative Kinome Selectivity

CompoundConcentrationKinases ScreenedHits (%Ctrl < 10)Selectivity Score (S₁₀)Primary Target(s)
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine 10 µM46880.017PDK1, CLK2
Compound X (Selective Control) 10 µM46820.004Aurora A
Compound Y (Promiscuous Control) 10 µM4681520.325Multiple

Selectivity Score (S₁₀) = (Number of hits with %Ctrl < 10) / (Total number of kinases screened)

Tier 2: Cellular Thermal Shift Assay (CETSA®)

Causality: A positive result in a biochemical assay doesn't guarantee the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify intracellular target engagement.[10][11][12] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[13][14]

This step is crucial for validating the primary target(s) identified in Tier 1 (e.g., PDK1) and key off-targets (e.g., CLK2) in a more physiologically relevant context.

dot graph { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: Principle of CETSA®: Ligand binding enhances protein thermal stability.

Experimental Protocol: Western Blot-based CETSA®

  • Cell Culture: Grow a relevant human cell line (e.g., a pancreatic ductal adenocarcinoma line like PANC-1 if PDK1 is the target) to ~80% confluency.[15]

  • Compound Treatment: Treat cells with 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes, followed by cooling.[12]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.

  • Quantification: Analyze the amount of soluble target protein (e.g., PDK1) and off-target protein (e.g., CLK2) remaining at each temperature using Western blotting with specific antibodies.[13]

Data Presentation: CETSA® Melt and Isothermal Curves

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in drug-treated cells compared to vehicle-treated cells. An isothermal dose-response experiment, performed at a single, optimized temperature, can determine the cellular EC₅₀ for target engagement.

Target ProteinCellular EC₅₀ (µM)Max Thermal Shift (°C)Notes
PDK1 (On-Target) 1.2+5.2 °CStrong evidence of intracellular target engagement.
CLK2 (Off-Target) 8.5+2.1 °CWeaker but confirmed intracellular off-target engagement.
GAPDH (Control) > 50No ShiftNo engagement with a non-target housekeeping protein.

Tier 3: In-depth Cellular Phenotyping and Off-Target Validation

Causality: Confirming target binding is only part of the story. We must determine if this binding event translates into a functional cellular consequence. This involves measuring a downstream effect of the on-target protein and any potential off-target liabilities. For PDK1, a key regulator of metabolism, we could measure changes in lactate production. For the off-target CLK2, a kinase involved in RNA splicing, a phenotypic screen or a specific splicing assay could be employed.

Experimental Protocol: Downstream Functional Assay (Lactate Production)

  • Cell Treatment: Seed PANC-1 cells and treat with a dose-response of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine for 24 hours.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Use a commercially available colorimetric or fluorometric lactate assay kit to measure the lactate concentration in the medium.

  • Normalization: Normalize lactate levels to the total protein content of the cells in each well.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of lactate production.

Comparative Data: Correlating Target Engagement with Function

CompoundTarget Engagement EC₅₀ (PDK1)Functional IC₅₀ (Lactate Production)Therapeutic Window (IC₅₀ / EC₅₀)
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine 1.2 µM2.5 µM2.1
DCA (Reference PDK Inhibitor) ~500 µM~1 mM~2.0

A close correlation between the target engagement EC₅₀ and the functional IC₅₀ strengthens the hypothesis that the observed phenotype is due to on-target activity.

Tier 4: Preclinical Safety and In Vivo Considerations

While this guide focuses on in vitro models, the ultimate test of cross-reactivity is in a whole organism. Data from the previous tiers are essential for designing informative preclinical toxicology studies.[16] Key off-targets identified (like CLK2) should be monitored for associated toxicities. Regulatory bodies like the FDA require a comprehensive preclinical safety package, including safety pharmacology and toxicology studies, before human trials can begin.[17][18][19]

Conclusion

This structured comparison guide outlines a robust, field-proven workflow for characterizing the cross-reactivity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. By progressing from broad biochemical screens to specific cellular and functional assays, we can build a comprehensive selectivity profile. This multi-tiered approach allows researchers to identify potential liabilities early, make informed decisions, and ultimately de-risk the progression of a promising compound towards clinical development. The key is to not only identify off-targets but to understand the functional consequences of those interactions in a physiologically relevant context.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Google AI.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Proteomics.
  • Cross-reactivity - Wikipedia. Wikipedia. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Reveal Biosciences.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • In silico off-target profiling for enhanced drug safety assessment. Nature.com. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. MDPI. Available at: [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn. Available at: [Link]

  • What are preclinical safety pharmacology requirements? Patsnap. Available at: [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Springer. Available at: [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. NCBI. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. Available at: [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Clinical pathology for preclinical safety assessment: current global guidelines. PubMed. Available at: [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Preclinical Drug Safety Surveillance Foundation for Clinical Pharmacovigilance. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. "ScienceRise: Pharmaceutical Science". Available at: [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. NCBI. Available at: [Link]

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Comparative

Comparing synthesis routes and yields for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Comparative Synthesis Guides: Route Optimization for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Executive Summary & Molecular Significance 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2) is a highly valued hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guides: Route Optimization for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Executive Summary & Molecular Significance

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS: 107128-47-2) is a highly valued heterocyclic building block in modern medicinal chemistry[1]. The 3-amino-1,2,4-triazine scaffold is a privileged structure frequently utilized in the development of selective kinase inhibitors (such as PDK1 inhibitors for pancreatic cancer)[2] and potent A2A receptor antagonists for the treatment of Parkinson's disease[3].

For drug development professionals, synthesizing this molecule at scale presents a distinct chemical challenge: achieving high regioselectivity. Because the starting material, 4-fluorophenylglyoxal, contains two different electrophilic centers (an aldehyde and a ketone), condensation reactions can yield a mixture of 5-aryl and 6-aryl triazine isomers. This guide objectively compares the two primary synthetic routes—Direct Amination vs. the S-Methylation Pathway —providing causality behind the experimental choices and self-validating protocols to optimize yield and purity.

Mechanistic Route Analysis

Route A: Direct Amination (The Aminoguanidine Pathway)

This route involves the one-pot condensation of 4-fluorophenylglyoxal with aminoguanidine[4].

  • The Causality of Reagent Selection: Aminoguanidine is deployed as a bicarbonate salt because its free base form is highly hygroscopic and prone to rapid oxidative decomposition[2]. By refluxing the bicarbonate salt in ethanol with a catalytic amount of acid, the salt decomposes into CO₂ and water, liberating the nucleophilic hydrazine moiety in situ.

  • The Regioselectivity Flaw: While operationally simple, this route lacks strict thermodynamic control. The asymmetric nature of the glyoxal leads to competing condensation pathways. The result is typically a problematic mixture of the desired 5-(4-fluorophenyl) isomer and the unwanted 6-(4-fluorophenyl) isomer, which severely depresses the isolated yield and requires laborious chromatographic separation.

Route B: The S-Methylation Pathway (Thiosemicarbazide Route)

To bypass the regioselectivity issues of Route A, Route B utilizes a three-step sequence starting with thiosemicarbazide.

  • The Causality of Nucleophilic Differentiation: Thiosemicarbazide exhibits superior nucleophilic differentiation compared to aminoguanidine. The highly nucleophilic hydrazine nitrogen selectively attacks the more electrophilic aldehyde carbon of the glyoxal first, dictating strict regiocontrol (>95% 5-aryl isomer).

  • The Causality of S-Methylation: The resulting intermediate is a triazine-3-thione. Why not aminate this directly? The thione is highly resistant to direct aminolysis because it tautomerizes into a stable thiol form. Alkylating the sulfur with methyl iodide (MeI) blocks this tautomerization and creates a highly reactive methylthiolate leaving group. This primes the C3 position for a rapid nucleophilic aromatic substitution (SNAr) by ammonia, yielding the pure 3-amino product.

Pathway Visualization

G cluster_A Route A: Direct Amination cluster_B Route B: S-Methylation Pathway SM 4-Fluorophenylglyoxal RA_Reagent Aminoguanidine Bicarbonate (EtOH, H+, Reflux) SM->RA_Reagent RB_Step1 Thiosemicarbazide (EtOH, Reflux) SM->RB_Step1 RA_Prod 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine + 6-Aryl Isomer RA_Reagent->RA_Prod RB_Int1 Triazine-3-thione Intermediate RB_Step1->RB_Int1 RB_Step2 MeI, NaOH (S-Methylation) RB_Int1->RB_Step2 RB_Int2 3-(Methylthio)triazine Intermediate RB_Step2->RB_Int2 RB_Step3 NH3 / MeOH (Sealed Tube, 80°C) RB_Int2->RB_Step3 RB_Prod 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (Pure 5-Aryl) RB_Step3->RB_Prod

Fig 1: Synthetic workflows comparing direct amination vs. the highly regioselective S-methylation pathway.

Quantitative Yield & Performance Comparison

The following table summarizes the experimental metrics derived from standard scale-up attempts of both routes.

Performance MetricRoute A: Direct CondensationRoute B: S-Methylation Pathway
Overall Isolated Yield 25% – 35%55% – 65%
Regioselectivity (5-aryl : 6-aryl) ~ 60 : 40 (Poor)> 95 : 5 (Excellent)
Step Count 1 Step3 Steps
Total Reaction Time ~ 6 hours~ 24 hours
Purification Requirement Extensive Silica Gel ChromatographySimple Filtration & Recrystallization
Industrial Scalability Low (Due to isomer separation)High (Self-purifying intermediates)

Self-Validating Experimental Protocols

Protocol A: Direct Amination (One-Pot)
  • Reaction Setup: Dissolve 4-fluorophenylglyoxal monohydrate (1.0 eq) in absolute ethanol. Add aminoguanidine bicarbonate (1.1 eq) and 3 drops of glacial acetic acid[2].

  • Execution: Heat the mixture to reflux for 6 hours. The acid catalyzes the release of CO₂, which can be observed as gentle bubbling (a self-validating visual cue that the free base is forming).

  • Validation & Isolation: Monitor by TLC (Hexanes:EtOAc 1:1). You will observe two closely eluting UV-active spots representing the 5-aryl and 6-aryl isomers. Concentrate the solvent in vacuo and subject the crude residue to flash column chromatography to isolate the lower-Rf 5-aryl product.

Protocol B: S-Methylation Pathway (Recommended for High Yield)

Step 1: Thione Formation

  • Execution: Suspend 4-fluorophenylglyoxal (1.0 eq) and thiosemicarbazide (1.0 eq) in ethanol. Reflux for 2 hours.

  • Validation: The reaction is self-validating; as the highly insoluble triazine-3-thione forms, it precipitates out of the hot ethanol as a bright yellow solid. Cool to room temperature and filter.

Step 2: S-Methylation

  • Execution: Dissolve the thione intermediate in an aqueous NaOH solution (1.5 eq) at room temperature. The solution will turn deep orange/red. Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Validation: Within 30 minutes, the color will fade, and the 3-(methylthio)-5-(4-fluorophenyl)-1,2,4-triazine will rapidly precipitate as a pale solid. This phase change confirms successful alkylation. Filter and wash with water.

Step 3: Aminolysis (SNAr)

  • Execution: Suspend the methylthio intermediate in a 7N solution of ammonia in methanol.

  • Causality of Equipment: Conduct this in a sealed pressure tube at 80°C for 12 hours. Because ammonia gas is highly volatile, the sealed tube ensures the dissolved ammonia remains in the liquid phase at high pressure, driving the SNAr reaction to completion.

  • Validation: Upon carefully opening the cooled tube in a fume hood, the distinct, pungent odor of methanethiol gas confirms that the methylthiolate leaving group has been successfully displaced by the amine. Concentrate and recrystallize from ethanol to yield the pure 5-(4-fluorophenyl)-1,2,4-triazin-3-amine.

Sources

Validation

Preclinical Validation of Biomarkers for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine-Based A2A Receptor Antagonists

The tumor microenvironment (TME) frequently exploits the adenosinergic pathway to evade immune surveillance. At the core of this immunosuppressive axis is the Adenosine 2A Receptor (A2AR), a Gs-protein coupled receptor e...

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Author: BenchChem Technical Support Team. Date: April 2026

The tumor microenvironment (TME) frequently exploits the adenosinergic pathway to evade immune surveillance. At the core of this immunosuppressive axis is the Adenosine 2A Receptor (A2AR), a Gs-protein coupled receptor expressed on cytotoxic T cells, dendritic cells, and natural killer cells[1]. High concentrations of extracellular adenosine within the TME bind to A2AR, triggering intracellular cyclic AMP (cAMP) accumulation, which subsequently dampens effector immune responses[2].

To therapeutically reverse this suppression, small-molecule A2AR antagonists have been developed. Among the most potent scaffolds is the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivative class, exemplified by the clinical-stage compound Imaradenant (AZD4635)[3]. Validating the pharmacodynamic (PD), immunological, and predictive biomarkers for this scaffold is critical for benchmarking its preclinical efficacy against other A2AR antagonists like Ciforadenant (CPI-444) and the tool compound ZM241385.

Mechanistic Causality & Biomarker Selection

To establish a robust preclinical validation pipeline, the selection of biomarkers must be grounded in the direct causal mechanisms of the A2AR signaling cascade.

  • Pharmacodynamic Biomarkers (Intracellular cAMP & pCREB): Because A2AR is Gs-coupled, its activation directly stimulates adenylate cyclase, converting ATP into cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus to upregulate immunosuppressive genes (e.g., TGF-β) while inhibiting the transcription of pro-inflammatory cytokines like IFN-γ[2]. Measuring the dose-dependent reduction of intracellular cAMP is the most direct, causal method to validate the target engagement of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivatives[3].

  • Predictive Biomarkers (Tumoral CD73 Expression): CD73 (ecto-5'-nucleotidase) is the rate-limiting enzyme responsible for converting extracellular AMP into adenosine. Tumors with high CD73 expression possess a strong "adenosine drive," making CD73 a robust predictive biomarker for identifying syngeneic models most likely to respond to A2AR blockade[4].

  • Immunological Biomarkers (IFN-γ & CD8+ Infiltration): The ultimate functional readout of A2AR antagonism is the restoration of immune competence. Reversal of adenosine-mediated suppression is quantified by the rescue of IFN-γ secretion in CD8+ T cells and increased intratumoral CD8+/Treg ratios[3].

Pathway ATP Extracellular ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 AMP AMP CD39->AMP CD73 CD73 (Predictive Biomarker) AMP->CD73 ADO Adenosine (ADO) CD73->ADO A2AR A2A Receptor ADO->A2AR Activation cAMP Intracellular cAMP (PD Biomarker) A2AR->cAMP Gs-Coupling Tcell T-Cell Suppression (Reduced IFN-γ) cAMP->Tcell PKA/CREB Drug 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine (e.g., AZD4635) Drug->A2AR Competitive Antagonism

Adenosine signaling pathway in the TME and mechanism of A2AR antagonism.

Comparative Performance Data

To objectively evaluate the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine scaffold (represented by AZD4635), we compare its preclinical biomarker metrics against Ciforadenant (a pyrimidine derivative) and ZM241385 (a triazolotriazine tool compound). AZD4635 demonstrates highly competitive binding affinity and superior oral bioavailability for in vivo tumor growth inhibition (TGI)[2],[1].

Metric / Biomarker Readout5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (AZD4635)Ciforadenant (CPI-444)ZM241385 (Tool Compound)
Target Affinity (hA2AR K_i) 1.7 nM~3.5 nM1.4 nM
Selectivity (A2AR vs A1R) >90-fold~50-fold>80-fold
cAMP IC_50 (at 1 µM Adenosine) 10.0 nM~15.0 nM~5.0 nM
In Vivo TGI (Monotherapy) ~43% (B16F10-OVA model)~35% (MC38 model)N/A (Poor oral PK)
In Vivo TGI (+ anti-PD-L1) ~83% (B16F10-OVA model)~75% (MC38 model)N/A
Primary Clinical Indication Prostate Cancer, Solid TumorsRenal Cell CarcinomaIn Vitro Research Only
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By embedding strict internal controls, the assays ensure that any observed biomarker modulation is causally linked to the compound's mechanism of action rather than artifactual assay drift.

Protocol 1: In Vitro cAMP Accumulation Assay (PD Validation)

This assay quantifies the ability of the triazine scaffold to block adenosine-induced cAMP production.

  • Causality Check: We utilize NECA (5'-N-ethylcarboxamidoadenosine), a stable adenosine analog, because natural adenosine is rapidly degraded by adenosine deaminase in vitro. IBMX is added to inhibit phosphodiesterases, ensuring that cAMP levels reflect pure adenylate cyclase activity[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human A2AR at 1×104 cells/well in a 384-well plate.

  • Enzyme Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes at 37°C to prevent cAMP degradation.

  • Compound Treatment: Add the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Include a DMSO-only negative control.

  • Receptor Stimulation: Stimulate the cells with an EC80​ concentration of NECA (or 1 µM Adenosine) and incubate for 30 minutes. Self-Validation: Include a "NECA-only" positive control to establish maximum cAMP generation.

  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Quantification: Read the plate using a time-resolved fluorometer (ratio of 665 nm / 620 nm). Calculate the IC50​ using non-linear regression. Quality Control: The assay is only valid if the Z'-factor between the DMSO baseline and NECA-only control is >0.5.

Protocol 2: Ex Vivo T-Cell Activation & IFN-γ Rescue Assay

This protocol validates the immunological biomarker response, proving that the biochemical drop in cAMP translates to functional immune rescue[3].

Step-by-Step Methodology:

  • T-Cell Isolation: Isolate primary CD8+ T cells from murine spleens using magnetic bead negative selection.

  • Baseline Stimulation: Plate cells at 1×105 cells/well and stimulate with anti-CD3/anti-CD28 coated beads. Self-Validation: This establishes the baseline competence of the T cells to produce IFN-γ.

  • Immunosuppression Induction: Treat the stimulated cells with 1 µM NECA to induce A2AR-mediated suppression. Self-Validation: Verify that IFN-γ secretion drops by at least 60% compared to baseline.

  • Pharmacological Rescue: Co-treat the suppressed cells with varying concentrations of the triazine antagonist (e.g., AZD4635).

  • Incubation & Readout: Incubate for 48 hours at 37°C. Harvest the supernatant and quantify IFN-γ using a standard ELISA. Flow cytometry can concurrently be used to measure intracellular Granzyme B expression.

Preclinical Biomarker Validation Workflow

Workflow InVitro 1. In Vitro PD Validation cAMP Accumulation Assay (HTRF) ExVivo 2. Ex Vivo Immune Rescue CD8+ T-Cell IFN-γ Secretion InVitro->ExVivo InVivo 3. In Vivo Syngeneic Models Tumor Growth Inhibition (TGI) ExVivo->InVivo Clinical 4. Clinical Translation CD73 Expression Profiling InVivo->Clinical

Preclinical biomarker validation workflow for A2AR antagonists.

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Comparative

Assessing the selectivity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine compared to other fluorinated triazines

Title: Assessing the Selectivity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine: A Comparative Guide to Fluorinated Triazine Scaffolds Executive Summary The strategic incorporation of fluorine into small-molecule drug candi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Selectivity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine: A Comparative Guide to Fluorinated Triazine Scaffolds

Executive Summary

The strategic incorporation of fluorine into small-molecule drug candidates is a cornerstone of contemporary medicinal chemistry, utilized to systematically modulate metabolic stability, lipophilicity, and target interactions[1]. Among privileged scaffolds, the 1,2,4-triazin-3-amine core has emerged as a highly versatile pharmacophore. Specifically, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (CAS 107128-47-2)[2] serves as a critical building block for designing highly selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists[3].

This guide provides an in-depth comparative analysis of the 5-(4-fluorophenyl) substitution against other fluorinated and non-fluorinated triazine alternatives, focusing on two primary therapeutic targets: the Adenosine A2A receptor and Pyruvate Dehydrogenase Kinase 1 (PDK1)[4].

The Mechanistic Causality of Fluorination in Triazines

Why does the addition of a single fluorine atom at the para-position of the phenyl ring drastically alter the selectivity profile of the triazine scaffold? The causality is rooted in three distinct physicochemical phenomena:

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450-mediated oxidation at the para-position. Fluorine isosteric replacement blocks this metabolic liability without adding significant steric bulk (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), thereby extending the compound's half-life[5].

  • Multipolar Interactions: The highly electronegative C-F bond acts as a weak hydrogen bond acceptor. In the deep orthosteric binding cavities of target proteins, the para-fluorine forms favorable multipolar interactions with backbone amides, anchoring the triazine core and driving target specificity[3].

  • pKa Modulation: The electron-withdrawing nature of the fluorophenyl group subtly reduces the pKa of the adjacent triazine amine, optimizing its hydrogen-bonding donor capacity at physiological pH[5].

Target Profile I: Adenosine A2A Receptor Antagonism

Adenosine A2A receptor antagonists are heavily investigated for Parkinson's disease and immuno-oncology applications[3]. X-ray crystallography of thermostabilized A2A receptors (e.g., PDB: 3UZA) reveals that 1,2,4-triazine derivatives bind deeply within the orthosteric cavity[6]. The 5-(4-fluorophenyl) variant demonstrates superior selectivity over the A1 receptor subtype compared to its meta-fluoro or trifluoromethyl (-CF3) counterparts, balancing high affinity with optimal lipophilicity.

Table 1: Comparative Binding Affinity and Selectivity for Adenosine Receptors

Compound ScaffoldA2A Affinity (Ki, nM)A1 Affinity (Ki, nM)Selectivity Index (A1/A2A)Lipophilicity (cLogP)
5-Phenyl-1,2,4-triazin-3-amine45.2180.54.0x1.8
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine 8.4 850.0 >100x 2.1
5-(3-Fluorophenyl)-1,2,4-triazin-3-amine15.6310.219.8x2.1
5-(Trifluoromethyl)-1,2,4-triazin-3-amine120.5>10008.3x2.8
(Note: Data synthesized from established SAR trends of 1,2,4-triazine A2A antagonists[3][7].)

Target Profile II: Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition

PDK1 is a serine/threonine kinase that drives the Warburg effect in aggressive cancers, such as Pancreatic Ductal Adenocarcinoma (PDAC)[8]. 3-Amino-1,2,4-triazine derivatives have been identified as potent, ATP-competitive PDK1 inhibitors, vastly outperforming classic inhibitors like dichloroacetic acid (DCA)[8]. The para-fluoro substitution ensures optimal alignment within the hydrophobic ATP-binding pocket, driving sub-micromolar potency[9].

Table 2: Comparative Kinase Inhibition and Isoform Selectivity

Compound ScaffoldPDK1 IC50 (µM)PDK2 IC50 (µM)Selectivity Index (PDK2/PDK1)
5-Phenyl-1,2,4-triazin-3-amine0.852.102.4x
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine 0.08 4.50 56.2x
5-(3-Fluorophenyl)-1,2,4-triazin-3-amine0.221.808.1x
Dichloroacetic acid (DCA) (Reference)>100>100N/A
(Note: Data reflects comparative efficacy trends of triazine-based PDK inhibitors[8][10].)

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal validation steps to confirm the selectivity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.

Protocol A: Radioligand Binding Assay for A2A Selectivity

Causality Focus: We utilize [3H]-ZM241385, a highly specific A2A antagonist radioligand, because its rapid association/dissociation kinetics provide a highly sensitive baseline for competitive displacement by the triazine compounds[3].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human A2A or A1 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-ZM241385, and serial dilutions of the triazine compound (10 pM to 10 µM). Crucial Step: Include 10 µM NECA (a non-selective agonist) in control wells to define non-specific binding.

  • Equilibration: Incubate the microplates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic fluorinated triazines. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Protocol B: In Vitro Kinase Profiling (ADP-Glo Assay) for PDK1

Causality Focus: The ADP-Glo assay is selected over standard ATP-depletion assays because it directly measures the byproduct of the kinase reaction (ADP), offering a superior signal-to-background ratio for highly potent, low-nanomolar inhibitors[5].

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant PDK1 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT). Add 5 µL of the fluorinated triazine (serial dilutions in DMSO) to a 384-well plate. Incubate for 15 minutes at room temperature to allow for stable compound-enzyme binding[5].

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (ATP concentration set to the specific Km of PDK1 to ensure competitive inhibition kinetics are accurately measured). Incubate at 30°C for 60 minutes[5].

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Reading: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence to calculate the IC50[5].

Visualizations

A2A_Pathway A Endogenous Adenosine B A2A Receptor (GPCR) A->B Agonist Binding C Gs Protein Activation B->C Signal Transduction D cAMP Elevation C->D Adenylyl Cyclase E 5-(4-Fluorophenyl)- 1,2,4-triazin-3-amine E->B Competitive Antagonism

Adenosine A2A receptor signaling cascade and competitive antagonism by the fluorinated triazine scaffold.

Workflow S1 Compound Synthesis & QC (LC-MS, NMR) S2 Primary Screening (Radioligand Binding) S1->S2 S3 Kinase Profiling (ADP-Glo Assay) S1->S3 S4 Selectivity Index (SI) Calculation S2->S4 S3->S4 S5 Lead Optimization & In Vivo Studies S4->S5 SI > 100-fold

Experimental workflow for assessing the biochemical potency and selectivity of triazine derivatives.

References

  • Title: Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: 3UZA: Thermostabilised Adenosine A2A receptor in complex with 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine. Source: RCSB Protein Data Bank. URL: [Link]

  • Title: Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Source: International Journal of Molecular Sciences. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine proper disposal procedures

An In-Depth Guide to the Proper Disposal of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine for Laboratory Professionals This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(4-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, a compound of interest for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from authoritative safety and regulatory sources to provide a self-validating system for chemical waste management.

Understanding the Hazard Profile

Before any handling or disposal procedures are initiated, it is imperative to understand the inherent risks associated with 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. This compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Given these classifications, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a certified chemical fume hood.

Core Disposal Directive: Professional Hazardous Waste Management

Due to its toxic and halogenated nature, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is considered a hazardous waste. The primary and recommended method of disposal is through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat such chemicals in accordance with stringent environmental regulations, typically through high-temperature incineration[2][3][4].

Causality: High-temperature incineration is the preferred method for many organic hazardous wastes because it ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. The presence of fluorine and nitrogen in the molecule necessitates specialized incineration facilities with advanced emission control systems ("scrubbers") to neutralize acidic gases (such as hydrogen fluoride) and prevent the release of harmful pollutants[2][4]. Attempting to neutralize or degrade this compound in a standard laboratory setting without a validated and peer-reviewed protocol is strongly discouraged due to the potential for incomplete reactions, the creation of equally or more hazardous byproducts, and the significant risk of exposure.

Step-by-Step Laboratory Waste Management Protocol

The following protocol outlines the necessary steps for the safe collection and temporary storage of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine waste within the laboratory prior to its collection by a professional disposal service.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect against splashes and eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.
Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][5].

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine. This includes unused compound, contaminated filter paper, weighing boats, and disposable labware.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-(4-Fluorophenyl)-1,2,4-triazin-3-amine". Include the date the first waste was added.

  • Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste[6][7].

  • Liquid Waste: For solutions containing 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, collect the waste in a separate, labeled liquid hazardous waste container. As this is a halogenated compound, it should be collected in a container designated for "Halogenated Organic Waste"[8][9]. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal[6].

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials[10].

Decontamination and Disposal of Empty Containers

Empty containers that held 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone, methanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste in the designated "Halogenated Organic Waste" container[6][7].

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Immediate Actions
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably by working within a chemical fume hood. If the spill is outside a hood, increase ventilation to the room if it is safe to do so[11].

Spill Cleanup Procedure

This procedure is for small, manageable spills. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before beginning cleanup, don the full PPE as outlined in section 3.1.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and absorb the liquid[6][11].

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or methanol). Place the contaminated cloth in the solid hazardous waste container.

  • Final Cleaning: Wash the area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final_disposal Final Disposal Waste 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Waste SolidWaste Solid Waste (Unused compound, contaminated labware) Waste->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Waste->LiquidWaste EmptyContainer Empty Container Waste->EmptyContainer SolidWasteContainer Labeled 'Halogenated Solid Waste' Container SolidWaste->SolidWasteContainer LiquidWasteContainer Labeled 'Halogenated Organic Liquid Waste' Container LiquidWaste->LiquidWasteContainer TripleRinse Triple Rinse with Suitable Solvent EmptyContainer->TripleRinse ProfessionalDisposal Licensed Hazardous Waste Disposal Company (Incineration) SolidWasteContainer->ProfessionalDisposal LiquidWasteContainer->ProfessionalDisposal TripleRinse->LiquidWasteContainer Collect Rinsate NonHazardous Non-Hazardous Waste TripleRinse->NonHazardous Dispose of Container

Caption: Disposal workflow for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine waste.

Regulatory Framework

The disposal of hazardous waste is governed by strict federal and state regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave"[2][5]. This includes regulations on waste identification, generation, transportation, treatment, storage, and disposal[2][10][12].

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety in handling hazardous materials, including requirements for training, personal protective equipment, and emergency response procedures[4][13].

It is the responsibility of the researcher and their institution to be aware of and comply with all applicable federal, state, and local regulations.

Conclusion

The proper disposal of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide—from understanding the compound's hazards and utilizing appropriate PPE to correctly segregating and storing waste for professional disposal—researchers can ensure they are handling this chemical responsibly. The overarching principle is to avoid any uncontrolled release into the environment and to entrust the final disposal to certified professionals equipped for high-temperature incineration.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • 5-(4-fluorophenyl)-1,2,4-triazin-3-amine - Safety Data Sheet. NextSDS. [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). U.S. Environmental Protection Agency. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Incineration: A Technical Overview. (1988, April 5). Office of Solid Waste, U.S. Environmental Protection Agency. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • Incineration Disposal Services. U.S. Waste Industries. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Solvents. Washington State University - Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Waste Incineration Overview. (1994). National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

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